molecular formula C9H7BrN2 B580902 4-Bromoquinolin-6-amine CAS No. 1260785-25-8

4-Bromoquinolin-6-amine

Cat. No.: B580902
CAS No.: 1260785-25-8
M. Wt: 223.073
InChI Key: IPBLCYPXZCWACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoquinolin-6-amine (CAS 1260785-25-8) is a high-value brominated quinoline derivative that serves as a versatile synthetic intermediate in modern organic and medicinal chemistry research. Its molecular structure, featuring an amine group at the 6-position and a bromine atom at the 4-position, makes it an ideal building block for constructing more complex molecules. The bromine substituent is a strategic handle for diverse metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amine functionalities . Concurrently, the primary amine group can be readily functionalized, allowing researchers to create a diverse library of polyfunctionalized quinoline derivatives for structure-activity relationship (SAR) studies . This compound is significantly employed as a key precursor in the discovery and development of novel bioactive molecules. Researchers utilize it extensively in the synthesis of kinase inhibitors, which are a prominent class of compounds in targeted cancer therapy . Furthermore, its derivatives are actively investigated for their potential antimicrobial and anticancer properties, making this compound a critical starting material in early-stage drug discovery programs . The compound is supplied with a typical purity of 95% to 97% and must be stored according to the recommended safety conditions. HANDLING NOTE: This product is for professional manufacturing, research laboratories, and industrial or commercial use only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human and veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBLCYPXZCWACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743327
Record name 4-Bromoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260785-25-8
Record name 4-Bromoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoquinolin-6-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-6-amine is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. As a member of the broader 4-aminoquinoline class, this compound holds potential as a valuable building block in the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 4-position and an amine group at the 6-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited, this guide leverages information from closely related analogues to provide a thorough resource.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound with the molecular formula C9H7BrN2.[1][2][3] Its structure consists of a quinoline core substituted with a bromine atom at the C4 position and an amino group at the C6 position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1260785-25-8[4][5]
Molecular Formula C9H7BrN2[1]
Molecular Weight 223.1 g/mol [1]
Calculated XLogP3 2.2[2][3]
Topological Polar Surface Area 38.9 Ų[2][3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 2[2][3]
Rotatable Bond Count 0[2][3]
Purity ≥97% (Commercially available)[1]
Storage Conditions Room temperature[1]
Structural Information
  • IUPAC Name: this compound

  • SMILES: NC1=CC=C2N=CC=C(Br)C2=C1

  • InChI: InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2[2][3]

  • InChIKey: IPBLCYPXZCWACR-UHFFFAOYSA-N[2][3]

Experimental Protocols

While a specific, optimized synthesis for this compound has not been reported in detail, established methods for the synthesis of 4-aminoquinoline derivatives can be adapted. A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable 4,6-disubstituted quinoline precursor.

Adapted Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 4-aminoquinoline derivatives and has not been experimentally validated for this specific compound.[6]

Step 1: Synthesis of 6-Nitro-4-quinolone

A common starting point for the synthesis of 6-aminoquinolines is the corresponding 6-nitro derivative. This can be achieved through the cyclization of a substituted aniline. For instance, the condensation of 4-nitroaniline with diethyl malonate, followed by cyclization, can yield 6-nitro-4-quinolone.

Step 2: Bromination of 6-Nitro-4-quinolone

The hydroxyl group at the 4-position of the quinolone can be converted to a bromine atom using a brominating agent such as phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus oxychloride (POCl3). This reaction typically requires heating.

Step 3: Reduction of the Nitro Group

The nitro group at the 6-position of 4-bromo-6-nitroquinoline can be reduced to an amine using various reducing agents. A common method is the use of tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas.

Illustrative Reaction Scheme:

Synthetic Workflow for this compound cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Nitro Reduction 4-Nitroaniline 4-Nitroaniline 6-Nitro-4-quinolone 6-Nitro-4-quinolone 4-Nitroaniline->6-Nitro-4-quinolone Cyclization Diethyl_malonate Diethyl malonate Diethyl_malonate->6-Nitro-4-quinolone 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline 6-Nitro-4-quinolone->4-Bromo-6-nitroquinoline POBr3 This compound This compound 4-Bromo-6-nitroquinoline->this compound SnCl2 / HCl Hypothetical Signaling Pathway for this compound Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

References

4-Bromoquinolin-6-amine synthesis pathways from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Bromoquinolin-6-amine from 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for this compound, a valuable heterocyclic compound in medicinal chemistry, starting from the readily available precursor, 4-bromoaniline. This document details plausible multi-step reaction sequences, incorporating established named reactions and functional group interconversions. For each key transformation, detailed experimental protocols are provided, and quantitative data from literature sources are summarized in tabular format. The logical flow of the proposed synthetic routes is visualized using process diagrams generated with the DOT language.

Introduction

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound, featuring a halogen at the 4-position and an amino group at the 6-position, makes it a versatile intermediate for further chemical modification in drug discovery programs. The synthesis of this target molecule from 4-bromoaniline presents a fascinating challenge in regioselectivity and functional group manipulation. This guide explores two potential synthetic pathways, outlining the strategic considerations and experimental details for each approach.

Pathway 1: Sequential Functionalization of a Pre-formed Quinoline Ring

This pathway focuses on first constructing the quinoline core from 4-bromoaniline and subsequently introducing the required functionalities at the 4- and 6-positions. The initial and most direct approach from 4-bromoaniline is the Skraup reaction to yield 6-bromoquinoline.

Logical Workflow for Pathway 1

G cluster_0 Pathway 1: Sequential Functionalization A 4-Bromoaniline B 6-Bromoquinoline A->B Skraup Reaction C 6-Aminoquinoline B->C Buchwald-Hartwig Amination D 6-Acetamidoquinoline C->D Acetylation (Protection) E 4-Bromo-6-acetamidoquinoline D->E Bromination F This compound E->F Hydrolysis (Deprotection)

Caption: Proposed synthesis of this compound via sequential functionalization.

Step 1.1: Synthesis of 6-Bromoquinoline (Skraup Reaction)

The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

  • Reaction Scheme: 4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline

  • Experimental Protocol: (Adapted from representative Skraup synthesis protocols[1][3])

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 4-bromoaniline (1.0 eq).

    • Slowly add concentrated sulfuric acid (approx. 3.0 eq) with cooling and stirring.

    • Add a suitable oxidizing agent, such as nitrobenzene or arsenic pentoxide (approx. 0.5 eq). Ferrous sulfate heptahydrate can be added as a moderator to control the reaction's exothermicity.[3][4]

    • Heat the mixture to 140-150°C in an oil bath.

    • Add glycerol (approx. 3.0-4.0 eq) dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature.

    • After the addition is complete, continue heating for an additional 3-4 hours.

    • Allow the mixture to cool to room temperature and then carefully pour it into a large volume of water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide or ammonium hydroxide solution until it is strongly alkaline.

    • The crude 6-bromoquinoline can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or chloroform).

    • Purify the product by vacuum distillation or recrystallization.

  • Quantitative Data:

ParameterValue
Starting Material4-Bromoaniline
Key ReagentsGlycerol, H₂SO₄, Oxidizing Agent
Product6-Bromoquinoline
Reported YieldVaries, can be moderate (e.g., 40-60%)
Purification MethodSteam distillation, Recrystallization
Step 1.2: Synthesis of 6-Aminoquinoline (Buchwald-Hartwig Amination)

Direct amination of the 6-bromoquinoline intermediate can be achieved via modern cross-coupling methodologies.

  • Reaction Scheme: 6-Bromoquinoline + Ammonia Source --(Pd or Cu catalyst, Ligand, Base)--> 6-Aminoquinoline

  • Experimental Protocol: (A generalized protocol for Buchwald-Hartwig amination)

    • To an oven-dried Schlenk tube, add 6-bromoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

    • Add a base, such as sodium tert-butoxide or cesium carbonate (1.5-2.5 eq).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

    • Add a dry, degassed solvent (e.g., toluene or dioxane) and an ammonia surrogate (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide).

    • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography.

Step 1.3 & 1.5: Protection and Deprotection of the Amino Group

To control the regioselectivity of the subsequent bromination step, the 6-amino group should be protected, for example, as an acetamide.

  • Experimental Protocol (Acetylation):

    • Dissolve 6-aminoquinoline (1.0 eq) in a suitable solvent like acetic anhydride or a mixture of acetic anhydride and pyridine.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 6-acetamidoquinoline.

  • Experimental Protocol (Hydrolysis):

    • Reflux the 4-bromo-6-acetamidoquinoline intermediate in an acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) solution.

    • After the reaction is complete, neutralize the solution.

    • Extract the product with an appropriate organic solvent.

    • Purify by recrystallization or column chromatography.

Step 1.4: Bromination of 6-Acetamidoquinoline

The introduction of the bromine atom at the 4-position is a critical step. The acetamido group directs electrophilic substitution, but the quinoline ring's own reactivity profile must be considered. Bromination of activated quinolines can be complex, but the 4-position is a potential site for halogenation, sometimes facilitated by forming the N-oxide first.

  • Experimental Protocol: (A representative bromination)

    • Dissolve 6-acetamidoquinoline (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, portion-wise at a controlled temperature.

    • Stir the reaction until completion, as monitored by TLC.

    • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

    • Isolate and purify the product, 4-bromo-6-acetamidoquinoline, using standard techniques.

Pathway 2: Pre-functionalization of the Aniline Ring Before Cyclization

This alternative strategy involves modifying the 4-bromoaniline starting material before the quinoline ring-forming reaction. This can offer better control over the final substitution pattern. The key intermediate in this pathway is 4-bromo-6-nitroquinoline.

Logical Workflow for Pathway 2

G cluster_1 Pathway 2: Pre-functionalization A 4-Bromoaniline B 4-Bromoacetanilide A->B Acetylation C 4-Bromo-2-nitroacetanilide B->C Nitration D 4-Bromo-2-nitroaniline C->D Hydrolysis E 8-Bromo-6-nitroquinoline (Incorrect Isomer) D->E Skraup Reaction F {Hypothetical Pathway to 4-Bromo-6-nitroquinoline} G 4-Bromo-6-nitroquinoline F->G Synthesis H This compound G->H Reduction

Caption: Challenges in synthesizing the target via pre-functionalization.

As the diagram illustrates, a straightforward pre-functionalization approach (A -> E) leads to an incorrect isomer. Therefore, a more direct synthesis of the key intermediate, 4-bromo-6-nitroquinoline , is required. While a direct synthesis from 4-bromoaniline is not well-documented, we will outline the subsequent reduction step, which is a standard procedure.

Step 2.1: Synthesis of the Key Intermediate: 4-Bromo-6-nitroquinoline

The synthesis of this intermediate is the primary challenge in this pathway. A plausible, though not starting from 4-bromoaniline, route would be:

  • Gould-Jacobs reaction on 4-nitroaniline to produce 6-nitroquinolin-4-ol.

  • Bromination of the 4-hydroxyl group using a reagent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) to yield 4-bromo-6-nitroquinoline.

Step 2.2: Reduction of 4-Bromo-6-nitroquinoline

The reduction of the nitro group to an amine is a high-yielding and reliable transformation.[5]

  • Reaction Scheme: 4-Bromo-6-nitroquinoline --([H])--> this compound

  • Experimental Protocol (using SnCl₂):

    • Dissolve 4-bromo-6-nitroquinoline (1.0 eq) in a solvent such as ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).

    • Add concentrated hydrochloric acid and heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

    • The tin salts will precipitate. Filter the mixture.

    • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

    • The product can be further purified by column chromatography or recrystallization.

  • Quantitative Data for Nitro Group Reduction:

ParameterValue
Starting MaterialAromatic Nitro Compound
Key ReagentsSnCl₂/HCl, Fe/AcOH, or H₂/Pd-C
ProductAromatic Amine
Reported YieldGenerally high (>80-95%)
Purification MethodExtraction followed by Column Chromatography or Recrystallization

Conclusion

The synthesis of this compound from 4-bromoaniline is a non-trivial process that requires a multi-step approach. This guide has outlined two plausible synthetic pathways, each with its own set of advantages and challenges.

  • Pathway 1 relies on the initial, robust synthesis of 6-bromoquinoline, followed by a series of functional group interconversions. The key challenges in this route are the regioselective introduction of the 4-bromo group and the potentially harsh conditions required for the amination of the 6-position.

  • Pathway 2 highlights the importance of the 4-bromo-6-nitroquinoline intermediate. While the final reduction step is straightforward, the synthesis of this key intermediate from 4-bromoaniline is not direct and represents the major hurdle of this approach.

For researchers and drug development professionals, the choice of pathway will depend on the availability of specific reagents and catalysts, and the desired scale of the synthesis. Further optimization of the proposed steps, particularly the cross-coupling and bromination reactions, would be necessary to develop a robust and efficient synthesis of the target compound.

References

Navigating the Spectroscopic Landscape of 4-Bromoquinolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the novel compound 4-Bromoquinolin-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational spectroscopic profile to aid in the identification, characterization, and quality control of this molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons on the quinoline ring system. The chemical shifts are influenced by the electronic effects of the bromine atom at the C4 position and the amine group at the C6 position.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-28.5 - 8.7Doublet4.0 - 5.0
H-37.8 - 8.0Doublet4.0 - 5.0
H-57.2 - 7.4Doublet8.5 - 9.5
H-77.0 - 7.2Doublet of Doublets8.5 - 9.5, 2.0 - 3.0
H-87.5 - 7.7Doublet2.0 - 3.0
-NH₂4.0 - 5.0Broad Singlet-
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the substituent effects of the bromine and amine groups on the quinoline core.

Carbon Predicted Chemical Shift (ppm)
C-2150 - 152
C-3122 - 124
C-4120 - 122
C-4a148 - 150
C-5128 - 130
C-6145 - 147
C-7115 - 117
C-8130 - 132
C-8a140 - 142
Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern [M]+ and [M+2]+ in an approximate 1:1 ratio will be observed.

Parameter Predicted Value
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol
[M]⁺ (⁷⁹Br)m/z 222
[M+2]⁺ (⁸¹Br)m/z 224

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for this compound. These should be adapted and optimized for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Temperature: 298 K.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Temperature: 298 K.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is expected to be effective for this amine-containing compound.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Mass Range: m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_documentation Documentation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Submission MS Mass Spectrometry (HRMS) Purification->MS Sample Submission Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Structure_Validation Structure Validation Purity_Assessment->Structure_Validation Report Final Report Generation Structure_Validation->Report

A logical workflow for the synthesis, analysis, and characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 4-Bromoquinolin-6-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromoquinolin-6-amine, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols and a logical framework for researchers to determine these critical physicochemical properties. Understanding the solubility and stability of this compound is paramount for its effective use in reaction chemistry, formulation development, and quality control.

Physicochemical Properties of this compound

Solubility Profile

A systematic evaluation of solubility in a range of organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation design.

Predicted Solubility Characteristics

Based on the principle of "like dissolves like," the solubility of this compound is anticipated in a variety of organic solvents. The polarity of the molecule, influenced by the quinoline nitrogen and the amine group, suggests it will be more soluble in polar aprotic and polar protic solvents than in nonpolar solvents.

Quantitative Solubility Data

The following table is designed to be populated with experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Tetrahydrofuran (THF)
1,4-Dioxane
Halogenated Dichloromethane (DCM)
Chloroform
Aprotic Polar Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Aromatic Toluene
Nonpolar Hexane

Experimental Protocol for Determining Equilibrium Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.[1][2]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile

Assessing the chemical stability of this compound in solution is critical for defining storage conditions, shelf-life, and identifying potential degradation pathways that could impact its purity and efficacy.

Potential Degradation Pathways

Amine-containing compounds can be susceptible to oxidative and photolytic degradation.[3][4] The quinoline ring itself is generally stable, but extreme pH conditions and exposure to strong oxidizing agents or high-energy light could lead to decomposition.

Forced Degradation Studies

Forced degradation (stress testing) is employed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.[3][5][6]

Experimental Protocol for Forced Degradation Study

This protocol describes a typical forced degradation study to evaluate the stability of this compound in solution.[3][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution in a suitable solvent (e.g., acetonitrile/water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a mixture of organic solvent and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a defined period (e.g., 8 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., at 60°C), protected from light, for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the remaining this compound and to detect and characterize any degradation products.

Visualization of Workflows

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a systematic approach to evaluating the solubility and stability of a chemical compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol Start: Compound of Interest (this compound) qual_sol Qualitative Solubility Screening (Various Organic Solvents) start_sol->qual_sol start_stab Start: Compound in Solution quant_sol Quantitative Solubility Determination (Equilibrium Solubility Method) qual_sol->quant_sol sol_data Generate Solubility Table quant_sol->sol_data analytical_method Develop Stability-Indicating Analytical Method (HPLC/LC-MS) start_stab->analytical_method forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) stab_analysis Analyze Stressed Samples (Quantify Parent & Detect Degradants) forced_deg->stab_analysis analytical_method->forced_deg stab_profile Establish Stability Profile & Identify Degradation Pathways stab_analysis->stab_profile

Caption: Workflow for assessing the solubility and stability of a chemical compound.

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols are intended to be adapted to specific laboratory capabilities and research needs, ensuring the generation of high-quality, reliable data essential for advancing scientific and developmental projects.

References

A Technical Guide to the Potential Biological Activities of 4-Bromoquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Bromoquinolin-6-amine derivatives is limited in publicly available literature. This guide presents a comprehensive overview based on established synthetic methodologies and the known biological activities of structurally related quinoline and quinazoline analogues. It is intended as a foundational resource to stimulate further research into this promising, yet underexplored, chemical space.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of biological activity.[3] This guide focuses on the therapeutic potential of a specific, relatively unexplored scaffold: This compound .

The strategic placement of substituents—a bromine atom at the C4 position and an amine group at the C6 position—offers a unique combination of electronic and steric properties. The C6-amine provides a key site for derivatization to modulate pharmacokinetics and target engagement, while the C4-bromo group can serve as a reactive handle for further synthetic transformations or as a critical pharmacophoric element for target binding. Based on extensive data from analogous compounds, derivatives of this compound are hypothesized to be potent inhibitors of key cellular pathways, particularly in oncology and infectious diseases.

Potential Anticancer Activity: Targeting the EGFR Signaling Pathway

A substantial body of evidence points to the role of 4-anilinoquinazolines and related 4-aminoquinolines as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a key regulator of cellular signaling pathways that control cell growth, proliferation, and survival.[6] Its aberrant activation, through mutation or overexpression, is a well-established driver in multiple cancers, including non-small cell lung cancer (NSCLC) and breast cancer, making it a prime therapeutic target.[6][7]

The 4-aminoquinoline scaffold is a known "hinge-binding" motif, crucial for anchoring small molecules into the ATP-binding site of protein kinases like EGFR.[8] It is therefore highly probable that derivatives of this compound will exhibit significant anticancer activity via inhibition of EGFR and its downstream signaling cascades.

EGFR Signaling Pathway

Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which ultimately drive gene expression changes promoting cell proliferation, survival, and metastasis.[4][6] EGFR inhibitors function by blocking the initial phosphorylation step, thereby abrogating these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Derivative (Hypothesized) Inhibitor->EGFR Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis

Figure 1: Hypothesized inhibition of the EGFR signaling pathway.
Quantitative Anticancer Data of Structurally Related Compounds

While specific IC₅₀ values for this compound derivatives are not available, data from structurally similar quinoline and quinazoline compounds highlight the potential potency of this class. The presence of a C6 substituent and a C4-amino or anilino group are common features in potent EGFR inhibitors.[4]

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
6-Arylureido-4-anilinoquinazoline Compound 7iA549 (Lung)2.25[4]
HT-29 (Colon)1.72[4]
MCF-7 (Breast)2.81[4]
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35 - 8.73 (GI₅₀)[9]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22 (GI₅₀)[9]
Fluoroquinazolinone Compound GMCF-7 (Breast)0.44[5]
Compound EMDA-MBA-231 (Breast)0.43[5]
4-Anilinoquinoline Compound 61Various0.0015 - 0.0039[10]

Potential Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents.[1][11] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes like DNA gyrase or disruption of cell membrane integrity.[2] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell wall penetration.

Quantitative Antimicrobial Data of Structurally Related Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against common microbial strains, demonstrating the broad potential of this scaffold.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
6-Amino-quinoline 6-amino-4-methyl-1H-quinoline-2-one deriv.Bacillus cereus3.12 - 50[11]
Staphylococcus aureus3.12 - 50[11]
Pseudomonas aeruginosa3.12 - 50[11]
Escherichia coli3.12 - 50[11]
Bromoquinoline 9-bromo-indolizinoquinoline-5,12-dioneVancomycin-resistant E. faecium4N/A
Quinoline-based amides Compound 3cStaphylococcus aureusComparable to standard[2]
Bacillus subtilisComparable to standard[2]

Experimental Protocols

This section provides detailed, adaptable methodologies for the synthesis of the core structure and the evaluation of its biological activities.

Proposed Synthesis of this compound Derivatives

A plausible synthetic route to the target scaffold can be adapted from established methods for synthesizing substituted quinolines, such as the Gould-Jacobs reaction followed by subsequent functional group manipulations.[13][14] The workflow begins with the cyclization of 4-bromoaniline to form the quinolinone core, followed by chlorination, amination, and final derivatization.

Synthesis_Workflow A 4-Bromoaniline R1 1. Heat 2. Thermal Cyclization (e.g., Diphenyl ether) A->R1 B Diethyl (ethoxymethylene)malonate B->R1 C 6-Bromoquinolin-4-ol R2 POCl₃, DMF (cat.) Reflux C->R2 D 6-Bromo-4-chloroquinoline R3 Nitration (HNO₃/H₂SO₄) D->R3 E 6-Bromo-4-nitroquinoline R4 Reduction (e.g., Fe/HCl or SnCl₂/HCl) E->R4 F This compound (Core Scaffold) R5 Acylation / Sulfonylation (Pyridine or TEA) F->R5 G R-COCl or R-SO₂Cl G->R5 H Final Derivative (Amide/Sulfonamide) R1->C R2->D R3->E R4->F R5->H

Figure 2: Proposed synthetic workflow for this compound derivatives.

Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate D)

  • Step 1: Cyclization to 6-Bromoquinolin-4-ol (C): A mixture of 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated to 100-120 °C for 1-2 hours. The resulting intermediate is added portion-wise to preheated diphenyl ether at 250 °C and maintained for 30-60 minutes to induce thermal cyclization.[13][14] After cooling, the precipitated solid is collected by filtration.

  • Step 2: Chlorination to 6-Bromo-4-chloroquinoline (D): 6-Bromoquinolin-4-ol (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of DMF is added. The mixture is heated to reflux (approx. 110 °C) for 3-5 hours.[14] After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice and neutralized with a saturated NaHCO₃ solution. The product is extracted with an organic solvent (e.g., dichloromethane).[14]

Protocol: Synthesis of this compound (Core Scaffold F)

  • Step 3: Nitration to 6-Bromo-4-nitroquinoline (E): The intermediate (D) is subjected to standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the C6 position.

  • Step 4: Reduction to this compound (F): The nitro group of intermediate (E) is reduced to an amine using a standard reducing agent, such as iron powder in acidic ethanol/water or stannous chloride in concentrated HCl, followed by heating to reflux.[15]

Protocol: Final Derivatization (H)

  • Step 5: Amide/Sulfonamide Formation: The core scaffold (F) is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine). An appropriate acyl chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl) is added dropwise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11]

  • Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Bacterial or fungal strains are cultured, and the suspension is adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (inoculum only) and negative (broth only) controls are included.

  • Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[11]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Conclusion and Future Directions

The this compound scaffold represents a novel and highly promising, yet underexplored, area for therapeutic agent development. Based on robust data from structurally analogous compounds, derivatives of this core are strongly predicted to exhibit potent anticancer activity, likely through the inhibition of the EGFR signaling pathway. Furthermore, the established antimicrobial properties of the quinoline ring suggest a high potential for discovering new antibacterial and antifungal agents.

Future research should focus on the following areas:

  • Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce a library of diverse this compound derivatives.

  • In Vitro Screening: Comprehensive evaluation of the synthesized library against a broad panel of cancer cell lines and microbial strains to determine IC₅₀ and MIC values.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets, with a primary focus on EGFR kinase inhibition assays and studies on bacterial DNA gyrase.

  • Structure-Activity Relationship (SAR) Analysis: Systematic investigation of how different substituents at the C6-amine position affect biological activity to guide the design of more potent and selective compounds.

This technical guide provides a solid foundation and rationale for initiating a drug discovery program centered on the this compound scaffold.

References

4-Bromoquinolin-6-amine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinolin-6-amine is a strategically functionalized quinoline derivative that holds significant promise as a versatile building block in medicinal chemistry. The quinoline core is a well-established privileged scaffold, present in numerous approved drugs, and is known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 4-position and an amino group at the 6-position offers two distinct points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents. The amino group can be readily acylated, alkylated, or used in other transformations to further explore the structure-activity relationship (SAR). This guide provides a comprehensive overview of the synthetic routes to this compound, its potential for derivatization, and its prospective applications in medicinal chemistry, with a focus on the development of kinase inhibitors. While direct experimental data for this compound is limited, this document leverages information from closely related analogs to provide a predictive and thorough resource.

Core Chemical Properties

The chemical properties of this compound can be inferred from its constituent functional groups and the quinoline scaffold.

PropertyPredicted/Comparative Value
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Likely a solid
Solubility Expected to be soluble in organic solvents like DMSO and DMF
pKa (of the amino group) Estimated to be in the range of 4-5 (aniline-like)

Synthesis and Experimental Protocols

A specific, optimized synthesis for this compound has not been widely reported in the literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted quinolines. A potential multi-step synthesis is outlined below, starting from commercially available materials.

Proposed Synthetic Pathway

The proposed synthesis involves the initial construction of a 6-nitroquinoline core, followed by bromination at the 4-position and subsequent reduction of the nitro group to the desired amine.

G cluster_0 Step 1: Synthesis of 4-Chloro-6-nitroquinoline cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A Starting Materials B Nitration & Cyclization A->B e.g., from p-nitroaniline C Chlorination B->C POCl3 D 4-Chloro-6-nitroquinoline C->D E 4-Chloro-6-nitroquinoline F Electrophilic Bromination E->F NBS, H2SO4 G 4-Bromo-6-nitroquinoline (Hypothetical Intermediate) F->G H 4-Bromo-6-nitroquinoline I Nitro Group Reduction H->I e.g., Fe/HCl or SnCl2 J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Predictive)

The following are generalized protocols that would require optimization for the specific synthesis of this compound.

Protocol 2.2.1: Synthesis of 4-Chloro-6-nitroquinoline

This procedure is adapted from known syntheses of similar quinoline cores.[1]

  • Synthesis of 6-nitroquinolin-4-ol: A suitably substituted aniline (e.g., 4-nitroaniline) is reacted with diethyl malonate or a similar reagent and cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the quinolin-4-ol.

  • Chlorination: The resulting 6-nitroquinolin-4-ol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield 4-chloro-6-nitroquinoline.[1]

Protocol 2.2.2: Bromination of 4-Chloro-6-nitroquinoline (Hypothetical)

This step is a standard electrophilic aromatic substitution.

  • Dissolve 4-chloro-6-nitroquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) in portions while maintaining a low temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

Protocol 2.2.3: Reduction of 4-Bromo-6-nitroquinoline

This is a standard reduction of an aromatic nitro group.[2][3]

  • Suspend 4-bromo-6-nitroquinoline in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride.[2][3]

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the metal salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Utility in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The this compound scaffold is an excellent starting point for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 4-position can be readily functionalized using palladium-catalyzed cross-coupling reactions, while the amino group at the 6-position can be derivatized through various means.

Derivatization Strategies

G cluster_0 Derivatization at 4-Position cluster_1 Derivatization at 6-Position A This compound B Suzuki Coupling A->B ArB(OH)2, Pd catalyst C Buchwald-Hartwig Amination A->C R2NH, Pd catalyst D Sonogashira Coupling A->D Alkyne, Pd/Cu catalyst H Acylation A->H RCOCl or (RCO)2O I Sulfonylation A->I RSO2Cl J Reductive Amination A->J Aldehyde/Ketone, NaBH(OAc)3 E Aryl/Heteroaryl Derivatives B->E F Amino Derivatives C->F G Alkynyl Derivatives D->G K Amide Derivatives H->K L Sulfonamide Derivatives I->L M N-Alkyl Derivatives J->M

Caption: Potential derivatization strategies for this compound.

Potential as Kinase Inhibitors

Many quinoline-based compounds have been developed as potent kinase inhibitors. For instance, derivatives of 4-aminoquinoline have shown significant activity against Receptor-Interacting Protein Kinase 2 (RIPK2).[4] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site, and various substituents that occupy the surrounding hydrophobic pockets.

Table of Kinase Inhibitory Activity for Structurally Related Compounds:

Note: Direct IC50 values for derivatives of this compound are not available in the public domain. The following table presents data for structurally related quinoline and quinazoline analogs to provide a contextual comparison.[4][5]

Compound Class/ExampleTarget KinaseIC₅₀ (nM)Reference
4-Aminoquinoline Derivative (Compound 14 from[4])RIPK25.1 ± 1.6[4]
4-Aminoquinazoline (Gefitinib)EGFR2-37[6]
4-Aminoquinazoline (Erlotinib)EGFR2[6]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 51 from[7])BRK/PTK6<10[7]
Postulated Signaling Pathway Inhibition

Based on the activity of related compounds, derivatives of this compound could potentially inhibit key signaling pathways implicated in cancer and inflammatory diseases, such as the RIPK2 and EGFR signaling pathways.

cluster_0 RIPK2 Signaling Pathway cluster_1 EGFR Signaling Pathway NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inhibitor_RIPK2 This compound Derivative Inhibitor_RIPK2->RIPK2 EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor_EGFR This compound Derivative Inhibitor_EGFR->EGFR

Caption: Postulated inhibition of key signaling pathways by this compound derivatives.

Conclusion

This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its strategic functionalization allows for the facile generation of diverse chemical libraries through well-established synthetic methodologies. While direct experimental data on this specific isomer is currently limited, the extensive research on related quinoline and 4-aminoquinoline derivatives strongly suggests its potential as a scaffold for potent kinase inhibitors. The synthetic and derivatization strategies, along with the predicted biological activities outlined in this guide, provide a solid foundation for researchers and drug development professionals to initiate discovery programs based on this valuable core structure. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

The Quinoline Amines: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of Antimalarial and Anticancer Chemotherapy

Introduction

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the history of medicinal chemistry. From the isolation of quinine from cinchona bark to the synthesis of potent antimalarial and anticancer agents, substituted quinoline amines have played a pivotal role in combating infectious diseases and cancer. This technical guide provides a comprehensive overview of the discovery, history, and key developmental milestones of substituted quinoline amines. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and visualizations of key biological pathways and experimental workflows.

Historical Milestones in the Journey of Quinoline Amines

The story of quinoline begins in the 19th century with its initial isolation and characterization.

  • 1834: The Discovery of Quinoline. German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1]

  • 1869: Unraveling the Structure. The correct bicyclic aromatic structure of quinoline was proposed by August Wilhelm von Hofmann.

  • 1880: The Dawn of Synthetic Quinoline Chemistry. Zdenko Hans Skraup developed the first synthesis of the quinoline ring system, known as the Skraup synthesis, by heating aniline and glycerol with sulfuric acid and an oxidizing agent.[2] This paved the way for the systematic synthesis of quinoline derivatives.

  • Early 20th Century: The Antimalarial Breakthrough. The antimalarial properties of quinine, a naturally occurring quinoline alkaloid from the cinchona tree, had been known for centuries. The quest for synthetic alternatives led to the development of the first generation of substituted quinoline amines. Pamaquine, an 8-aminoquinoline, was synthesized in 1926, followed by the 4-aminoquinoline, chloroquine, in the 1930s.[1] Chloroquine proved to be a highly effective and well-tolerated antimalarial drug, becoming a frontline treatment for decades.

Synthetic Methodologies: Building the Quinoline Core

The synthesis of substituted quinoline amines relies on a rich history of named reactions that allow for the construction of the core quinoline scaffold.

Classical Quinoline Syntheses

Several classical methods have been instrumental in the development of quinoline chemistry:

  • Skraup-Doebner-von Miller Synthesis: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[1][2][3]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of anilines with β-diketones to form 2,4-disubstituted quinolines.

  • Friedländer Synthesis: This synthesis produces quinolines from the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

  • Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound.

Experimental Protocol: Synthesis of Chloroquine

The synthesis of chloroquine, a quintessential 4-aminoquinoline, is a multi-step process that highlights the practical application of quinoline chemistry. It typically involves the synthesis of the key intermediate, 4,7-dichloroquinoline, followed by its condensation with a diamine side chain.

Step 1: Synthesis of 4,7-Dichloroquinoline [4][5][6][7]

This intermediate is crucial for the synthesis of many 4-aminoquinoline drugs.[4][6]

  • Starting Material: 3-chloroaniline.

  • Reagents: Diethyl oxaloacetate, phosphorus oxychloride.

  • Procedure:

    • Condensation of 3-chloroaniline with diethyl oxaloacetate under acidic conditions to form an enamine.

    • Thermal cyclization of the enamine to yield the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[8]

    • Alkaline hydrolysis of the ester followed by decarboxylation at high temperature to give 7-chloro-4-hydroxyquinoline.[8]

    • Chlorination of the 4-hydroxy group using phosphorus oxychloride to yield 4,7-dichloroquinoline.[4][8] The product is purified by recrystallization.[5]

Step 2: Synthesis of the Novol Diamine Side Chain (4-diethylamino-1-methylbutylamine)

  • Procedure: The synthesis of the side chain can be achieved through various routes, often starting from smaller building blocks and involving reductive amination steps.

Step 3: Condensation to form Chloroquine [8][9][10]

  • Procedure:

    • 4,7-dichloroquinoline is reacted with 4-diethylamino-1-methylbutylamine at an elevated temperature (around 180°C).[8][9]

    • The reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring by the primary amine of the side chain.

    • The resulting chloroquine base is then typically converted to its phosphate salt for pharmaceutical use by reaction with phosphoric acid.[11]

Quantitative Data: Structure-Activity Relationships

The therapeutic efficacy of substituted quinoline amines is highly dependent on their chemical structure. Extensive research has led to the development of quantitative structure-activity relationships (QSAR) that guide the design of new and more potent analogs. The following tables summarize the in vitro antiplasmodial activity of various substituted quinoline amines against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives

CompoundModificationP. falciparum StrainIC50 (nM)Reference
ChloroquineParent Drug3D7 (CQS)10-20[8]
ChloroquineParent DrugK1 (CQR)100-200[8]
AmodiaquineAromatic side chain3D7 (CQS)5-10[12]
AmodiaquineAromatic side chainDd2 (CQR)20-40[12]
Compound 1N-benzyl side chain3D7 (CQS)3.5[12]
Compound 1N-benzyl side chainDd2 (CQR)9.2[12]
Compound 3dModified side chain3D7 (CQS)15[8]
Compound 3dModified side chainK1 (CQR)30[8]
Compound 9a4-N-methylamino3D7 (CQS)<500[9]
Compound 9a4-N-methylaminoK1 (CQR)<500[9]

Table 2: In Vitro Antiplasmodial Activity of 8-Aminoquinoline Derivatives

CompoundModificationP. falciparum StrainIC50 (nM)Reference
PrimaquineParent DrugVarious>1000[13]
WR 2494205-alkoxy substitutedVarious50-100[13]
WR 2518555-aryloxy substitutedVarious50-100[13]
WR 2668485-alkoxy substitutedVarious50-100[13]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of substituted quinoline amines involves a series of standardized in vitro and in vivo assays.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

  • Principle: The assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

  • Materials:

    • P. falciparum culture (e.g., 3D7 or K1 strains)

    • Human erythrocytes

    • Complete culture medium (RPMI-1640)

    • SYBR Green I dye

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the 96-well plates.

    • Add a synchronized parasite culture (typically at the ring stage) to the wells.

    • Incubate the plates for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).

    • After incubation, add a lysis buffer containing SYBR Green I to each well.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the detoxification of heme in the malaria parasite, a key mechanism of action for many quinoline antimalarials.

  • Principle: The assay measures the inhibition of the formation of β-hematin (a synthetic form of hemozoin, the malaria pigment) from hemin.

  • Materials:

    • Hemin chloride

    • Sodium acetate buffer (pH 4.8)

    • 96-well microplates

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Add a solution of hemin to the wells of a 96-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the polymerization by adding an acetate buffer to lower the pH.

    • Incubate the plate for several hours to allow for β-hematin formation.

    • Centrifuge the plate to pellet the insoluble β-hematin.

    • Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

    • Dissolve the β-hematin pellet in a basic solution (e.g., NaOH).

    • Quantify the amount of β-hematin by measuring the absorbance at 405 nm.

    • Calculate the IC50 for heme polymerization inhibition.

Signaling Pathways and Mechanisms of Action

Substituted quinoline amines exert their therapeutic effects through various mechanisms, targeting different cellular processes in pathogens and cancer cells.

Antimalarial Mechanism of Action

The primary mechanism of action for 4-aminoquinolines like chloroquine is the inhibition of hemozoin formation in the parasite's food vacuole.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_drug 4-Aminoquinoline Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Heme Polymerase Heme->Hemozoin Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Heme_Polymerase_Inhibition Chloroquine->Heme_Polymerase_Inhibition Inhibits

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Anticancer Mechanisms of Action

Quinoline derivatives have demonstrated anticancer activity through the modulation of several key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Many quinoline derivatives have been shown to inhibit components of this pathway.[14][15][16][17]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->PI3K inhibits Quinoline_Derivative->Akt inhibits Quinoline_Derivative->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Quinoline-based compounds have been developed as inhibitors of these receptor tyrosine kinases.[18][19]

EGFR_VEGFR_Pathway cluster_egfr EGFR Signaling cluster_vegfr VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_Signaling_Cascade Downstream Signaling EGFR->EGFR_Signaling_Cascade Tumor_Growth Tumor_Growth EGFR_Signaling_Cascade->Tumor_Growth VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_Signaling_Cascade Downstream Signaling VEGFR->VEGFR_Signaling_Cascade Angiogenesis Angiogenesis VEGFR_Signaling_Cascade->Angiogenesis Quinoline_Inhibitor Quinoline_Inhibitor Quinoline_Inhibitor->EGFR inhibits Quinoline_Inhibitor->VEGFR inhibits

Caption: Dual inhibition of EGFR and VEGFR signaling by quinoline derivatives.

Experimental Workflows in Drug Discovery

The discovery and development of new substituted quinoline amines follow a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow Library_Synthesis Quinoline Derivative Library Synthesis HTS High-Throughput Screening (In Vitro Antiplasmodial Assay) Library_Synthesis->HTS Hit_Identification Hit Identification (IC50 < 1 µM) HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Characterization Lead Characterization (Mechanism of Action, Cytotoxicity) Hit_to_Lead->Lead_Characterization In_Vivo_Testing In Vivo Efficacy (Murine Models) Lead_Characterization->In_Vivo_Testing Preclinical_Development Preclinical Candidate In_Vivo_Testing->Preclinical_Development

Caption: A typical workflow for antimalarial drug discovery of quinoline amines.

Conclusion and Future Perspectives

The journey of substituted quinoline amines, from their discovery in coal tar to their central role in modern medicine, is a testament to the power of organic and medicinal chemistry. While challenges such as drug resistance remain, the versatility of the quinoline scaffold continues to inspire the development of novel therapeutic agents. Future research will likely focus on the design of hybrid molecules that combine the quinoline core with other pharmacophores to overcome resistance, as well as the exploration of new biological targets for this privileged chemical structure. The rich history of substituted quinoline amines provides a solid foundation for future innovations in the fight against a wide range of diseases.

References

Spectroscopic Characterization of Novel 4-Bromoquinolin-6-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize novel 4-bromoquinolin-6-amine analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and an amine group at specific positions can significantly modulate the physicochemical and biological properties of the resulting compounds. Accurate structural elucidation and purity assessment are critical for the advancement of drug discovery and development programs centered on this chemical class.

This document details the expected outcomes from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy. Standardized experimental protocols are also provided to ensure reproducibility and accuracy in the characterization of these novel analogs.

Core Structure and Numbering

The foundational structure for the analogs discussed in this guide is this compound. The numbering of the quinoline ring system is crucial for the correct assignment of spectroscopic signals.

G Figure 1. Core Structure of this compound cluster_quinoline C2 2 C3 3 C2->C3 C4 4 C3->C4 C4a 4a C4->C4a Br Br C4->Br C5 5 C4a->C5 C8a 8a C4a->C8a C6 6 C5->C6 C7 7 C6->C7 NH2 NH2 C6->NH2 C8 8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2 G Figure 2. General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Data Interpretation Synthesis Synthesis of Analog Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Purification->UVVis StructureElucidation Structure Elucidation NMR->StructureElucidation FTIR->StructureElucidation MS->StructureElucidation PurityAssessment Purity Assessment MS->PurityAssessment UVVis->StructureElucidation FinalReport Final Characterization Report G Figure 3. Hypothetical Kinase Inhibition Pathway Analog This compound Analog Kinase Target Kinase Analog->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Apoptosis) Downstream->CellularResponse

Commercial availability and suppliers of 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromoquinolin-6-amine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (CAS 1260785-25-8), including its commercial availability, potential synthetic routes, and prospective biological applications. This document is intended to serve as a foundational resource for professionals in research, discovery, and drug development.

Core Chemical Properties

PropertyValue
CAS Number 1260785-25-8[1][2][3][4][5]
Molecular Formula C₉H₇BrN₂[2][3]
Molecular Weight 223.07 g/mol [2]
Canonical SMILES C1=CC2=C(C=C1N)C(=CN=C2)Br
InChI Key IPBLCYPXZCWACR-UHFFFAOYSA-N
Synonyms 6-Amino-4-bromoquinoline[6]

Commercial Availability and Suppliers

This compound is available from several chemical suppliers. The following table summarizes information from a selection of vendors. Researchers should note that pricing and availability are subject to change and should be verified directly with the supplier.

SupplierCatalog NumberPurityQuantityPrice (USD)
Aladdin Scientific P112436min 97%1 gram$49.87
Arctom CS-0433568N/AN/AN/A
DSL Chemicals (Shanghai) Co., Ltd. N/AN/AN/AN/A
Hangzhou Hairui Chemical Co., Ltd. N/AN/AN/AN/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively described in publicly available literature, its preparation can be conceptualized based on established methodologies for the synthesis of substituted quinolines. General synthetic strategies such as the Skraup, Combes, or Friedlander reactions are common starting points for forming the quinoline core.[7] Subsequent functionalization, including bromination and amination, would be required to yield the final product.

A plausible, generalized synthetic workflow is depicted below. This would likely involve the cyclization of a substituted aniline to create a quinoline intermediate, followed by sequential or strategically ordered bromination and amination steps.

G cluster_0 Quinoline Core Synthesis cluster_1 Functionalization Steps Substituted Aniline Substituted Aniline Quinoline Intermediate Quinoline Intermediate Substituted Aniline->Quinoline Intermediate e.g., Skraup, Combes, or Friedlander Synthesis Cyclization Reagents Cyclization Reagents Cyclization Reagents->Quinoline Intermediate Bromination Bromination Quinoline Intermediate->Bromination Introduction of Bromo Group Amination Amination Bromination->Amination Introduction of Amino Group This compound This compound Amination->this compound

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action for this compound is currently limited. However, the quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

Compounds with the 4-aminoquinoline core are known to be potent kinase inhibitors.[10] Kinases are critical enzymes in cellular signaling pathways, and their inhibition is a key strategy in the treatment of diseases such as cancer.[11] It is hypothesized that this compound may also exhibit kinase inhibitory activity.

The conceptual diagram below illustrates the potential mechanism of action of a quinoline-based kinase inhibitor. By competing with ATP for the binding site on the kinase, the inhibitor can block the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that can lead to pathological cellular responses like uncontrolled proliferation.

G Signaling Molecule Signaling Molecule Receptor Kinase Receptor Kinase Signaling Molecule->Receptor Kinase Activation ATP_Binding_Site Kinase Domain (ATP Binding Site) Receptor Kinase->ATP_Binding_Site ADP ADP ATP_Binding_Site->ADP Hydrolysis Phosphorylated Protein Phosphorylated Protein ATP_Binding_Site->Phosphorylated Protein ATP ATP ATP->ATP_Binding_Site Binds Downstream Protein Downstream Protein Downstream Protein->Phosphorylated Protein Phosphorylation Cellular Signaling Cascade Cellular Signaling Cascade Phosphorylated Protein->Cellular Signaling Cascade Pathological Response Pathological Response Cellular Signaling Cascade->Pathological Response Pathological Response\n(e.g., Cell Proliferation) Pathological Response (e.g., Cell Proliferation) This compound\n(Hypothetical Inhibitor) This compound (Hypothetical Inhibitor) This compound\n(Hypothetical Inhibitor)->ATP_Binding_Site Inhibits ATP Binding

Caption: A conceptual diagram of a potential kinase inhibition pathway for this compound.

References

Methodological & Application

Synthesis Protocol for 4-Bromoquinolin-6-amine via a Multi-Step Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromoquinolin-6-amine, a valuable building block in medicinal chemistry and drug discovery. As a direct Skraup synthesis from a readily available precursor is not feasible, this protocol outlines a robust four-step synthetic route commencing with the Skraup synthesis of 6-nitroquinoline from p-nitroaniline. The subsequent steps involve the formation of a 4-hydroxyquinoline intermediate via the Gould-Jacobs reaction, followed by bromination at the 4-position and concluding with the selective reduction of the nitro group to the desired amine.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following four principal steps:

  • Step 1: Skraup Synthesis of 6-Nitroquinoline from p-nitroaniline.

  • Step 2: Synthesis of 6-Nitro-4-hydroxyquinoline via the Gould-Jacobs reaction.

  • Step 3: Bromination of 6-Nitro-4-hydroxyquinoline to yield 4-Bromo-6-nitroquinoline.

  • Step 4: Selective Reduction of the nitro group to afford the final product, this compound.

Data Presentation

Table 1: Physicochemical Data of Key Compounds
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
p-NitroanilineC₆H₆N₂O₂138.12100-01-6Yellow crystalline solid146-149
6-NitroquinolineC₉H₆N₂O₂174.16613-50-3Yellow to brown powder151-153[1]
6-Nitro-4-hydroxyquinolineC₉H₆N₂O₃190.1623432-42-0Solid>300
4-Bromo-6-nitroquinolineC₉H₅BrN₂O₂253.051379345-02-4SolidNot available
This compoundC₉H₇BrN₂223.0765340-73-0SolidNot available

Experimental Protocols

Step 1: Skraup Synthesis of 6-Nitroquinoline

This procedure is adapted from established Skraup reaction protocols.[2][3] The reaction of p-nitroaniline with glycerol in the presence of sulfuric acid and an oxidizing agent yields 6-nitroquinoline.[4]

Materials:

  • p-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or another suitable oxidizing agent

  • Water

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add p-nitroaniline and arsenic pentoxide.

  • To this mixture, add glycerol with continuous stirring.

  • Slowly add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Once the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours. The reaction is vigorous and should be monitored carefully.

  • After the reaction is complete, cool the mixture to room temperature and cautiously pour it into a large volume of cold water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with water.

  • The crude product can be purified by steam distillation or by extraction with an organic solvent followed by column chromatography.

  • Dry the purified product over anhydrous sodium sulfate.

Expected Yield: 60-70%

Step 2: Synthesis of 6-Nitro-4-hydroxyquinoline

This step utilizes the Gould-Jacobs reaction, which is a reliable method for the synthesis of 4-hydroxyquinolines.[5][6]

Materials:

  • p-Nitroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of p-nitroaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C. The ethanol formed during the reaction is removed by distillation.

  • The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250°C. The mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

  • The ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • The resulting solution is acidified with hydrochloric acid to precipitate the 4-hydroxy-6-nitroquinoline-3-carboxylic acid.

  • The carboxylic acid is then decarboxylated by heating in a high-boiling point solvent to yield 6-nitro-4-hydroxyquinoline.

  • The product is collected by filtration, washed with a suitable solvent, and dried.

Expected Yield: 75-85%

Step 3: Bromination of 6-Nitro-4-hydroxyquinoline

This procedure is analogous to the conversion of 4-hydroxyquinolines to 4-haloquinolines.

Materials:

  • 6-Nitro-4-hydroxyquinoline

  • Phosphorus oxybromide (POBr₃) or a mixture of Phosphorus tribromide (PBr₃) and Phosphorus pentabromide (PBr₅)

  • Inert high-boiling solvent (optional)

  • Ice water

  • Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

  • Organic solvent for extraction (e.g., Chloroform or Dichloromethane)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a drying tube, mix 6-nitro-4-hydroxyquinoline with an excess of phosphorus oxybromide.

  • Heat the mixture to reflux (typically 100-120°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base such as ammonium hydroxide or sodium carbonate solution until the product precipitates.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 4-bromo-6-nitroquinoline.

  • The product can be further purified by recrystallization or column chromatography.

Expected Yield: 70-80%

Step 4: Selective Reduction of 4-Bromo-6-nitroquinoline

This final step involves the chemoselective reduction of the nitro group to an amine in the presence of the bromo substituent.

Materials:

  • 4-Bromo-6-nitroquinoline

  • Iron powder (Fe)

  • Acetic acid (CH₃COOH) or Ammonium chloride (NH₄Cl)

  • Ethanol (C₂H₅OH)

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-6-nitroquinoline in a mixture of ethanol and water, add iron powder and ammonium chloride (or acetic acid).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Partially evaporate the ethanol from the filtrate under reduced pressure.

  • Neutralize the remaining aqueous solution with sodium bicarbonate or a dilute sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography or recrystallization.

Expected Yield: 80-90%

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow p_nitroaniline p-Nitroaniline step1 Step 1: Skraup Synthesis (Glycerol, H₂SO₄, As₂O₅) p_nitroaniline->step1 step2 Step 2: Gould-Jacobs Reaction (DEEMM, Heat) p_nitroaniline->step2 nitroquinoline 6-Nitroquinoline step1->nitroquinoline hydroxyquinoline 6-Nitro-4-hydroxyquinoline step2->hydroxyquinoline step3 Step 3: Bromination (POBr₃) hydroxyquinoline->step3 bromo_nitroquinoline 4-Bromo-6-nitroquinoline step3->bromo_nitroquinoline step4 Step 4: Reduction (Fe, NH₄Cl) bromo_nitroquinoline->step4 final_product This compound step4->final_product

Caption: Multi-step synthesis workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship start Starting Material: p-Nitroaniline intermediate1 Intermediate 1: 6-Nitroquinoline start->intermediate1 Skraup Synthesis intermediate2 Intermediate 2: 6-Nitro-4-hydroxyquinoline start->intermediate2 Gould-Jacobs Reaction intermediate3 Intermediate 3: 4-Bromo-6-nitroquinoline intermediate2->intermediate3 Bromination product Final Product: This compound intermediate3->product Nitro Reduction

Caption: Logical progression of the multi-step synthesis.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. Its versatile structure allows for substitution at various positions, leading to a diverse range of biological activities. Among these, quinoline derivatives have emerged as a significant class of anticancer agents, targeting a variety of signaling pathways implicated in tumorigenesis and cancer progression.[1][2][3] 4-Bromoquinolin-6-amine is a key starting material and intermediate in the synthesis of potent anticancer compounds, offering multiple reaction sites for chemical modification and the introduction of pharmacophores that can modulate interactions with biological targets.[4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of anticancer agents targeting critical signaling pathways, including PI3K/mTOR, EGFR, and Src kinases.

Key Synthetic Strategies

The chemical versatility of this compound allows for a range of synthetic transformations to generate diverse libraries of potential anticancer agents. The primary reactive sites are the amino group at the 6-position and the bromo group at the 4-position.

  • Modification of the 6-Amino Group: The amino group can be acylated, alkylated, or used as a handle for the introduction of other functional groups. For instance, it can be converted into a more versatile leaving group, such as a diazonium salt via the Sandmeyer reaction, to be substituted with various nucleophiles.

  • Substitution of the 4-Bromo Group: The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) by various amines, a common strategy for synthesizing 4-aminoquinoline derivatives.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group also serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties.

I. Synthesis of PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[6][7]

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Quinoline-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Quinoline-based EGFR Inhibitor Inhibitor->EGFR Inhibits Src_Pathway Integrins_RTKs Integrins / RTKs Src Src Kinase Integrins_RTKs->Src Activates FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Activates Migration_Proliferation Cell Migration, Invasion & Proliferation FAK->Migration_Proliferation Promotes STAT3->Migration_Proliferation Promotes Ras_MAPK->Migration_Proliferation Promotes Inhibitor Quinoline-based Src Inhibitor Inhibitor->Src Inhibits

References

Application of 4-Bromoquinolin-6-amine in the Development of Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential application of 4-Bromoquinolin-6-amine as a scaffold in the discovery and development of novel antimalarial agents. While direct literature on the antimalarial applications of this compound is not extensively available, this note extrapolates from the well-established chemistry and pharmacology of analogous 4-aminoquinolines to propose its utility. The protocols and data presented herein are based on established methodologies for the synthesis and evaluation of similar quinoline-based antimalarial compounds.

Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial chemotherapy, with chloroquine being a prominent example. These compounds traditionally exert their antimalarial effect by accumulating in the acidic food vacuole of the intraerythrocytic parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Specifically, they inhibit the formation of hemozoin, leading to the buildup of free heme and subsequent parasite death.

Structural modifications of the quinoline core and the amino side chain have been extensively explored to overcome drug resistance and improve the therapeutic profile of 4-aminoquinoline antimalarials.[1] The nature of the substituent at the 7-position of the quinoline ring is known to significantly influence antimalarial activity.[2] While 7-chloro substitution is common, exploring other halo-substituents like bromine, in conjunction with an amino group at the 6-position, offers a promising avenue for developing new chemical entities with potentially novel structure-activity relationships (SAR) and efficacy against resistant parasite strains.

Proposed Synthetic Pathway for Novel Antimalarials from this compound

The primary synthetic route to novel 4-aminoquinoline antimalarials involves the nucleophilic substitution of a leaving group at the 4-position of the quinoline ring with a suitable amine side chain. In the case of this compound, a two-step process is proposed:

  • Conversion to 4-Chloro-6-bromoquinoline: The 6-amino group can be converted to a bromo group via a Sandmeyer reaction, followed by the conversion of the 4-hydroxyquinoline (formed during the diazotization) to the 4-chloro derivative. A more direct, albeit potentially lower-yielding, approach would be the direct chlorination of a suitable precursor.

  • Nucleophilic Substitution: The resulting 4-chloro-6-bromoquinoline can then be reacted with a variety of diamine side chains to generate a library of novel antimalarial candidates.

A generalized synthetic scheme is presented below:

Synthetic Pathway start This compound step1 Diazotization & Sandmeyer Reaction (NaNO2, HBr/H2O; CuBr) start->step1 intermediate1 4-Hydroxy-6-bromoquinoline step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 4-Chloro-6-bromoquinoline step2->intermediate2 step3 Nucleophilic Substitution (R-NH-(CH2)n-NR'R'') intermediate2->step3 final_product Novel 4-Amino-6-bromoquinoline Derivatives step3->final_product

Caption: Proposed synthetic workflow for novel antimalarials.

Key Experimental Protocols

General Protocol for the Synthesis of 4-Amino-6-bromoquinoline Derivatives

This protocol is adapted from established procedures for the synthesis of 4-aminoquinoline antimalarials.

Materials:

  • 4-Chloro-6-bromoquinoline

  • Appropriate diamine side chain (e.g., N,N-diethyl-1,4-pentanediamine)

  • Phenol (as solvent)

  • Potassium iodide (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6-bromoquinoline (1 equivalent) in molten phenol at 80°C.

  • Add the desired diamine side chain (1.2 equivalents) and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 120-130°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dissolve it in DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/Methanol gradient) to afford the desired 4-amino-6-bromoquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a standard method for assessing the in vitro efficacy of compounds against Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete RPMI 1640 medium

  • Human erythrocytes (O+)

  • Test compounds dissolved in DMSO

  • Chloroquine (as a positive control)

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microplates

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compounds and chloroquine in complete medium in a 96-well plate.

  • Add the parasitized erythrocyte suspension (2% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Synchronized P. falciparum Culture plating Plate Parasitized Erythrocytes with Compounds culture->plating compounds Serial Dilution of Test Compounds compounds->plating incubation Incubate for 72h plating->incubation lysis Add SYBR Green I in Lysis Buffer incubation->lysis readout Measure Fluorescence lysis->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for in vitro antimalarial activity assay.

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for a series of 4-amino-6-bromoquinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. These values are projected based on known trends for similar 4-aminoquinoline compounds.

Compound IDSide Chain at 4-Amino PositionHypothetical IC₅₀ (nM) - 3D7 StrainHypothetical IC₅₀ (nM) - Dd2 Strain
Ref-CQ N,N-diethyl-1,4-pentanediamine (on 7-chloroquinoline)10 - 20200 - 400
BRQ-01 N,N-diethyl-1,2-ethanediamine15 - 30150 - 300
BRQ-02 N,N-diethyl-1,3-propanediamine10 - 25100 - 250
BRQ-03 N,N-diethyl-1,4-butanediamine20 - 4080 - 200
BRQ-04 N,N-di-n-butyl-1,4-butanediamine25 - 5050 - 150
BRQ-05 1-piperazinylethane30 - 6040 - 100

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action for 4-aminoquinoline derivatives is the inhibition of hemozoin formation in the parasite's food vacuole.

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic pH) cluster_cytoplasm Parasite Cytoplasm Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Heme Detoxification) Complex Drug-Heme Complex Heme->Complex Heme_acc Heme Accumulation Drug 4-Amino-6-bromoquinoline (Protonated) Drug->Heme Binding Complex->Hemozoin Inhibition Death Parasite Death Heme_acc->Death Leads to

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

Conclusion

While direct experimental data on this compound in antimalarial drug development is scarce, its structural similarity to known effective 4-aminoquinolines suggests it is a viable and promising starting material. The proposed synthetic routes and evaluation protocols provide a solid framework for researchers to explore the potential of this scaffold. The introduction of a bromo-substituent at the 6-position may lead to compounds with altered physicochemical properties, potentially impacting their uptake, target engagement, and efficacy against resistant strains of P. falciparum. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their potential as a new class of antimalarial agents.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this scaffold is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely used method for the synthesis of C-N, C-O, and C-S bonds on electron-deficient aromatic and heteroaromatic rings.[1]

In the case of 4-Bromoquinolin-6-amine, the bromine atom at the C4 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitrogen atom within the quinoline ring. This makes the C4 carbon electrophilic and susceptible to displacement by a variety of nucleophiles. While SNAr reactions are common, they often require high temperatures and polar aprotic solvents like DMF or DMSO.[2][3] This document provides detailed protocols for performing SNAr reactions on this compound with various nucleophiles, offering a step-by-step guide for researchers in drug development and organic synthesis.

Principle of the Reaction: The Addition-Elimination Mechanism

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient C4 carbon, which bears the bromine leaving group. This initial attack disrupts the aromaticity of the quinoline ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

  • Elimination: The aromaticity of the ring is restored through the elimination of the bromide ion, yielding the final substituted product.

The presence of the electron-withdrawing quinoline nitrogen is essential for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[4]

Caption: General mechanism for SNAr on this compound.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic aromatic substitution on this compound. Reaction conditions, particularly temperature and time, should be optimized for each specific nucleophile. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.2 - 2.0 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (2.0 - 3.0 equiv.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the chosen amine nucleophile (1.2-2.0 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-140 °C) for 4-24 hours.[3][7]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate or dichloromethane and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (Etherification)

This protocol is for the synthesis of 4-alkoxy or 4-aryloxy-quinolin-6-amines. This reaction typically requires a strong base to generate the nucleophilic alkoxide or phenoxide.

Materials:

  • This compound (1.0 equiv.)

  • Alcohol or phenol nucleophile (1.5 - 2.5 equiv.)

  • Strong base (e.g., Sodium Hydride (NaH, 60% dispersion in oil), NaOtBu) (1.5 - 2.5 equiv.)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the alcohol or phenol nucleophile (1.5-2.5 equiv.) and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add the this compound (1.0 equiv.) to the solution of the generated nucleophile.

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions for the SNAr of this compound with various nucleophiles. Yields are illustrative and may vary based on the specific substrate and reaction scale.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF1201285
2BenzylamineCs₂CO₃DMSO100891
3AnilineNaOtBuDioxane1101678
4PhenolNaHTHF802465
5EthanethiolK₂CO₃NMP90688
6PiperidineDIPEAIsopropanol82 (reflux)2475

Visualization of Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of 4-substituted-6-aminoquinolines via SNAr.

Caption: Standard experimental workflow for SNAr reactions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-Bromoquinolin-6-amine. This compound is a key intermediate in pharmaceutical research and development, and ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients. The described reverse-phase HPLC (RP-HPLC) method is designed to separate this compound from potential impurities.

Introduction

This compound is a substituted quinoline derivative. Quinoline and its derivatives are an important class of heterocyclic compounds with a wide range of pharmacological activities.[1] The purity of such intermediates is a critical parameter in drug development, as impurities can affect the efficacy, safety, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] This document provides a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection.

Experimental Protocol

This section provides a step-by-step protocol for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is suitable.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended as a starting point for method development.[2]

  • Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q) are required.[1] Formic acid (analytical grade) is used as a mobile phase modifier.

  • Sample: this compound.

  • Chemicals: Methanol (HPLC grade) for sample preparation.

2.2. Preparation of Mobile Phases and Sample Solution

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with ultrapure water. Mix thoroughly and degas.[2]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.[2]

  • Sample Solution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1.0 mL of methanol. Use sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

2.3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the purity analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength determined by DAD)
Injection Volume 10 µL[1]

2.4. System Equilibration and Analysis

  • Equilibrate the C18 column with the initial mobile phase composition (90% A and 10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[1]

  • Inject 10 µL of the prepared sample solution onto the column.

  • Acquire the chromatogram for 35 minutes.

  • The purity of the this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Data Presentation

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main compound from potential impurities.

Peak NumberRetention Time (min)AreaArea %Identification
14.5150000.5Impurity 1
212.8291000097.0This compound
315.2450001.5Impurity 2
418.9300001.0Impurity 3
Total 3000000 100.0

In this hypothetical analysis, the purity of this compound is determined to be 97.0%.

Visualizations

4.1. Experimental Workflow

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) equilibrate Equilibrate HPLC System and C18 Column prep_mobile_phase->equilibrate prep_sample Prepare Sample Solution (1 mg/mL in Methanol) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run Run Gradient Program inject->run acquire Acquire Chromatogram run->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Workflow for HPLC purity analysis.

4.2. Logical Relationships in Purity Determination

G Logical Relationships in Purity Determination substance This compound (Analyte) sample_matrix Sample Matrix (Analyte + Impurities) substance->sample_matrix impurities Potential Impurities (Starting materials, by-products, etc.) impurities->sample_matrix hplc_system RP-HPLC System (C18 Column) sample_matrix->hplc_system separation Differential Partitioning (Separation) hplc_system->separation detection UV Detection (Chromatogram) separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis purity Purity Assessment (Area %) data_analysis->purity

Logical flow of purity determination.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In particular, 4-aminoquinoline derivatives have garnered significant attention due to their broad range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted quinolines for drug discovery programs.[1][5]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Bromoquinolin-6-amine with various arylboronic acids. The resulting 4-aryl-6-aminoquinoline derivatives are of significant interest for targeting various signaling pathways, particularly those involving protein kinases.[2][6]

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 4-aryl-6-aminoquinoline.

Suzuki_Reaction cluster_reactants Reactants cluster_products Product This compound This compound Reaction_Conditions Pd Catalyst Base Solvent This compound->Reaction_Conditions Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Reaction_Conditions 4-Aryl-6-aminoquinoline 4-Aryl-6-aminoquinoline Reaction_Conditions->4-Aryl-6-aminoquinoline

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various bromo-substituted aminoquinolines and related anilines with arylboronic acids. These data are compiled based on typical outcomes for similar substrates under optimized conditions.[7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O901690-98
33-Fluorophenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O100880-92
42-Thiopheneboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DMF/EtOH100275-85
54-Acetylphenylboronic acidCataCXium A Pd G3 (2)Cs₂CO₃2-MeTHF/H₂O801888-97

Experimental Protocols

The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.[1][8]

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B 1. C Add Degassed Solvent B->C 2. D Heat and Stir (e.g., 90°C) C->D 3. E Monitor Progress (TLC/LC-MS) D->E 4. F Cool to Room Temperature and Quench with Water E->F 5. G Extract with Organic Solvent F->G 6. H Wash, Dry, and Concentrate G->H 7. I Purify by Column Chromatography H->I 8.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 4-aryl-6-aminoquinoline scaffold is a key pharmacophore in the development of kinase inhibitors.[2][6] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] The synthesized compounds can be screened for their inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and G protein-coupled receptor kinase 6 (GRK6).[1][10]

Potential Kinase Inhibition Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation Inhibitor 4-Aryl-6-aminoquinoline (Potential Inhibitor) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential inhibition of kinase signaling pathways.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a diverse library of 4-aryl-6-aminoquinolines. These compounds are of significant interest in drug discovery, particularly as potential kinase inhibitors for the development of novel therapeutics. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scaled-up synthesis of 4-Bromoquinolin-6-amine, a key intermediate in pharmaceutical development. The described methodology is adapted from established laboratory-scale procedures for analogous quinoline derivatives, with specific considerations for larger-scale production.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing with the cyclization of an aniline derivative, followed by halogenation and subsequent amination. The chosen pathway involves the initial formation of 6-bromoquinolin-4-ol from 4-bromoaniline, which is then converted to 6-bromo-4-chloroquinoline. The final step is a nucleophilic aromatic substitution to yield the target compound, this compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 4-Bromoaniline C Intermediate Adduct A->C + Diethyl 2-(ethoxymethylene)malonate Heat B Diethyl 2-(ethoxymethylene)malonate D 6-Bromoquinolin-4-ol C->D Cyclization in Diphenyl Ether E 6-Bromoquinolin-4-ol F 6-Bromo-4-chloroquinoline E->F + POCl3 Heat G 6-Bromo-4-chloroquinoline H This compound G->H + NH3 source Heat

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the typical reactants, stoichiometry, and expected yields for each step of the synthesis. These values are based on laboratory-scale syntheses and should be optimized for scaled-up production.

Table 1: Synthesis of 6-Bromoquinolin-4-ol

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Stoichiometric Ratio
4-Bromoaniline172.031.0172.03-1.0
Diethyl 2-(ethoxymethylene)malonate216.221.1237.842201.1
Diphenyl Ether (solvent)170.21--As needed-
Product Molecular Weight ( g/mol ) Expected Yield (%) Expected Mass (g)
6-Bromoquinolin-4-ol224.0585 - 95%190.44 - 212.85

Table 2: Synthesis of 6-Bromo-4-chloroquinoline

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Stoichiometric Ratio
6-Bromoquinolin-4-ol224.051.0224.05-1.0
Phosphorus Oxychloride (POCl₃)153.333.0459.992793.0
Product Molecular Weight ( g/mol ) Expected Yield (%) Expected Mass (g)
6-Bromo-4-chloroquinoline242.5080 - 90%194.00 - 218.25

Table 3: Synthesis of this compound

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Stoichiometric Ratio
6-Bromo-4-chloroquinoline242.501.0242.50-1.0
Ammonia (7N in Methanol)17.0310.0170.30~142810.0
Product Molecular Weight ( g/mol ) Expected Yield (%) Expected Mass (g)
This compound223.0775 - 85%167.30 - 189.61

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Step 1: Synthesis of 6-Bromoquinolin-4-ol

  • Reaction Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and distillation condenser, add 4-bromoaniline (1.0 mol, 172.03 g) and diethyl 2-(ethoxymethylene)malonate (1.1 mol, 237.84 g).

  • Condensation: Heat the mixture to 110-120°C with constant stirring. Ethanol will begin to distill off. Continue heating for 2-3 hours until the distillation of ethanol ceases.

  • Cyclization: In a separate reactor, preheat diphenyl ether to 240-250°C. Slowly add the hot reaction mixture from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30-60 minutes.

  • Isolation: Cool the reaction mixture to below 100°C and dilute with an equal volume of petroleum ether. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with petroleum ether, and dry under vacuum to yield 6-bromoquinolin-4-ol.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

  • Reaction Setup: In a clean, dry, jacketed glass reactor fitted with a mechanical stirrer, reflux condenser, and addition funnel, add 6-bromoquinolin-4-ol (1.0 mol, 224.05 g).

  • Chlorination: Slowly add phosphorus oxychloride (3.0 mol, 459.99 g, 279 mL) to the reactor with stirring. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5 mL) can be added to facilitate the reaction.[1]

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 3-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a separate large vessel.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the aqueous mixture with dichloromethane (3 x 500 mL).[2]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-4-chloroquinoline.[2] The product can be further purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

  • Reaction Setup: In a high-pressure reactor, dissolve 6-bromo-4-chloroquinoline (1.0 mol, 242.50 g) in a 7N solution of ammonia in methanol (10.0 mol, ~1428 mL).

  • Amination: Seal the reactor and heat the mixture to 120-140°C for 12-24 hours.[2] The internal pressure will increase; ensure the reactor is rated for the expected pressure.

  • Isolation: After cooling the reactor to room temperature, vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Logical Workflow Diagram

G start Start prep_reactor1 Prepare Reactor 1: 4-Bromoaniline & Diethyl 2-(ethoxymethylene)malonate start->prep_reactor1 heat_condense Heat to 110-120°C Collect Ethanol prep_reactor1->heat_condense prep_reactor2 Prepare Reactor 2: Preheat Diphenyl Ether to 240-250°C cyclize Add Adduct to Diphenyl Ether Maintain Temperature heat_condense->cyclize prep_reactor2->cyclize cool_precipitate Cool and Add Petroleum Ether cyclize->cool_precipitate filter_dry1 Filter and Dry (Yields 6-Bromoquinolin-4-ol) cool_precipitate->filter_dry1 prep_reactor3 Prepare Reactor 3: 6-Bromoquinolin-4-ol filter_dry1->prep_reactor3 add_pocl3 Add POCl3 and DMF (cat.) prep_reactor3->add_pocl3 reflux Heat to Reflux (110°C) add_pocl3->reflux quench_neutralize Cool, Quench with Ice Neutralize with NaHCO3 reflux->quench_neutralize extract_dry2 Extract with DCM Dry and Concentrate (Yields 6-Bromo-4-chloroquinoline) quench_neutralize->extract_dry2 prep_reactor4 Prepare High-Pressure Reactor: 6-Bromo-4-chloroquinoline & NH3/MeOH extract_dry2->prep_reactor4 heat_pressure Heat to 120-140°C prep_reactor4->heat_pressure cool_isolate Cool and Concentrate heat_pressure->cool_isolate purify Purify by Column Chromatography or Recrystallization cool_isolate->purify end End Product: This compound purify->end

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Bromoquinolin-6-amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-6-amine is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, including approved pharmaceuticals. The presence of two distinct functional groups—a reactive bromine atom at the 4-position and a nucleophilic amino group at the 6-position—allows for sequential and regioselective functionalization.

The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties. The amino group can be functionalized through acylation, alkylation, or used to modulate the electronic properties and biological activity of the resulting derivatives. This dual functionality makes this compound a key building block for generating libraries of complex molecules in drug discovery programs, particularly in the search for novel kinase inhibitors for oncology and immunology.[1][2]

While specific, optimized protocols for this compound are not extensively documented in peer-reviewed literature, the following sections provide detailed, generalized experimental procedures for its use in key synthetic transformations. These protocols are based on well-established methodologies for structurally related bromo-amino heterocycles.[3][4]

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent on the quinoline ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability, mild conditions, and broad functional group tolerance.[5]

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position of the quinoline and a terminal alkyne. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are important pharmacophores.[6][7] The reaction typically proceeds with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8]

Generalized Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (1-5 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Reagent Addition: Add a degassed solvent, such as a mixture of THF and triethylamine (Et₃N). Add the terminal alkyne (1.1-1.5 equiv.) to the mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynylquinolin-6-amine.

Table 1: Representative Conditions for Sonogashira Coupling

ParameterConditionPurpose
Aryl Halide This compoundElectrophilic partner
Alkyne Terminal Alkyne (1.1-1.5 equiv.)Nucleophilic partner
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Primary catalyst
Cu Co-catalyst CuI (1-5 mol%)Activates the alkyne
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Neutralizes HBr byproduct, acts as solvent
Solvent THF, DMF, or TolueneReaction medium
Temperature Room Temperature to 60 °CReaction condition
Time 4-24 hoursReaction duration

The Suzuki-Miyaura coupling is one of the most versatile methods for constructing C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl and heteroaryl-aryl compounds.[1][2] This reaction is highly valued for its use of stable and readily available boronic acids and its tolerance of a wide variety of functional groups.[9]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or Toluene/Ethanol/Water), via syringe.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-110 °C for 2-18 hours. The reaction can also be performed under microwave irradiation for shorter reaction times. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure 4-arylquinolin-6-amine.[1]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionPurpose
Aryl Halide This compoundElectrophilic partner
Boron Reagent Arylboronic Acid or Ester (1.2-1.5 equiv.)Nucleophilic partner
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with ligand (1-5 mol%)Primary catalyst
Ligand SPhos, XPhos (if using Pd₂(dba)₃)Stabilizes catalyst, promotes reaction
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)Activates the boronic acid
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, or DMFReaction medium
Temperature 80-110 °C (Conventional) or 110-140 °C (Microwave)Reaction condition
Time 2-18 hours (Conventional) or 15-60 min (Microwave)Reaction duration

Visualizations: Workflows and Biological Pathways

G cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification start This compound solvent Add Degassed Solvent start->solvent reagents Coupling Partner (Alkyne or Boronic Acid) reagents->solvent catalyst Pd Catalyst + Ligand + CuI (for Sonogashira) catalyst->solvent base Base (e.g., K₂CO₃, Et₃N) base->solvent heat Heat & Stir (RT to 110°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor filter Filter through Celite® monitor->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify end Purified Product: Functionalized Quinoline purify->end

Caption: General experimental workflow for cross-coupling reactions.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: A simplified kinase signaling pathway targeted by inhibitors.

References

Application Notes and Protocols for Cell-based Screening of 4-Bromoquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing various cell-based assays for the screening and characterization of 4-Bromoquinolin-6-amine derivatives. Given the known biological activities of the broader quinoline class of compounds, including anticancer, antimicrobial, and anti-inflammatory properties, this document outlines detailed protocols for assessing these potential therapeutic effects.[1]

Introduction to this compound Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a bromine atom and an amine group at specific positions on the quinoline ring, as in this compound derivatives, can significantly influence the compound's physicochemical properties and biological activity. These modifications may enhance interactions with biological targets, making this class of compounds promising candidates for drug discovery programs. While specific data for this compound derivatives are limited, the protocols and assays detailed below are based on established methodologies for evaluating structurally related quinoline compounds.

Data Presentation: In Vitro Efficacy of Structurally Related Bromoquinoline Derivatives

The following tables summarize the in vitro biological activities of various bromoquinoline derivatives against cancer cell lines and microbial strains. This data is provided for illustrative purposes to guide the expected potency of this compound derivatives.

Table 1: Cytotoxicity of Bromoquinoline Derivatives against Human Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineAssayIC50 (µM)Reference Compound
6-Bromoquinazoline5b (meta-fluoro substitution)MCF-7 (Breast)MTT0.53Cisplatin
6-Bromoquinazoline5b (meta-fluoro substitution)SW480 (Colon)MTT1.95Cisplatin
4-AminoquinolineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)SRB8.73Chloroquine
4-Aminoquinolinebutyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)SRB8.22Chloroquine

Note: IC50 values represent the concentration of a compound that causes 50% inhibition of cell growth.[2][3]

Table 2: Antimicrobial Activity of Bromoquinoline Derivatives

Compound ClassDerivative ExampleBacterial StrainAssayMIC (µg/mL)
9-Bromo substituted indolizinoquinoline-5,12-dioneCompound 7E. coli ATCC25922Broth Microdilution2
9-Bromo substituted indolizinoquinoline-5,12-dioneCompound 7S. pyrogens ATCC19615Broth Microdilution2
6-Bromoquinolin-4-olCompound 3eESBL producing E. coliBroth Microdilution6.25
6-Bromoquinolin-4-olCompound 3eMRSABroth Microdilution3.125

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Anticancer Activity Screening

This assay determines the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

This assay determines the effect of the compounds on the cell cycle progression.

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Antimicrobial Activity Screening (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Screening

This assay measures the anti-inflammatory effect of the compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound derivatives

  • Griess Reagent

  • Culture medium

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The biological activities of quinoline derivatives are often attributed to their interaction with key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[6] Quinoline derivatives have been shown to inhibit this pathway.[4][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and is a common target in cancer therapy.[9] Several quinoline derivatives have been developed as EGFR inhibitors.[10][11][12][13]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action CellCulture Cancer Cell Culture Treatment Treatment with Derivatives CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis KinaseAssay Kinase Inhibition Assay (e.g., EGFR) DataAnalysis->KinaseAssay WesternBlot Western Blot (Pathway Proteins) DataAnalysis->WesternBlot

Caption: General experimental workflow for anticancer screening of this compound derivatives.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum SerialDilution Serial Dilution of Derivatives Start->SerialDilution Inoculate Inoculate Plates PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate (18-24h, 37°C) Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

References

Troubleshooting & Optimization

Side reactions and byproduct formation in 4-Bromoquinolin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromoquinolin-6-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common two-step synthetic pathway: nitration of 4-bromoquinoline followed by reduction of the nitro group.

Issue 1: Low Yield and/or Complex Mixture of Isomers After Nitration Step

  • Question: My nitration of 4-bromoquinoline resulted in a low yield of the desired 4-bromo-6-nitroquinoline and a complex mixture of isomers that are difficult to separate. What could be the cause and how can I improve the regioselectivity?

  • Answer: The nitration of the quinoline ring is a known challenge due to the directing effects of the nitrogen atom and the bromo substituent. The formation of multiple isomers, primarily the 5-nitro and 7-nitro derivatives alongside the desired 6-nitro product, is a common side reaction.[1][2]

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    Incorrect Reaction Temperature Maintain a low and controlled temperature (typically 0°C to -10°C) throughout the addition of the nitrating agent. Higher temperatures can lead to decreased regioselectivity.
    Inappropriate Nitrating Agent A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be critical. Experiment with slight variations in the ratio to optimize for the 6-nitro isomer.
    Rate of Addition of Nitrating Agent Add the nitrating agent dropwise and slowly to the solution of 4-bromoquinoline with vigorous stirring. This prevents localized overheating and improves selectivity.
    Substrate Purity Ensure the starting 4-bromoquinoline is of high purity, as impurities can lead to undesired side reactions.

Issue 2: Incomplete Reduction of the Nitro Group

  • Question: After the reduction of 4-bromo-6-nitroquinoline, I observe the presence of starting material and potentially other intermediates in my crude product. How can I ensure complete conversion to this compound?

  • Answer: Incomplete reduction is a frequent issue in the synthesis of aromatic amines from their nitro precursors. This can be due to several factors related to the reducing agent and reaction conditions.

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    Insufficient Amount of Reducing Agent Ensure a sufficient molar excess of the reducing agent (e.g., SnCl₂·2H₂O or iron powder) is used. A 3 to 5-fold excess is common.
    Inactive Reducing Agent Use freshly opened or properly stored reducing agents. The activity of reagents like SnCl₂ can diminish over time.
    Suboptimal Reaction Temperature Some reduction reactions require heating to proceed to completion. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.
    Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible.

Issue 3: Formation of Colored Byproducts During Reduction

  • Question: The reduction of 4-bromo-6-nitroquinoline yields a dark-colored crude product, making purification difficult. What are these colored impurities and how can I minimize their formation?

  • Answer: The formation of colored byproducts is often attributed to the formation of dimeric species such as azoxy and azo compounds, which can arise from the partial reduction and subsequent condensation of the nitro group.

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    Reaction Conditions Favoring Dimerization Ensure a sufficiently acidic environment when using metal reductants like iron or tin, as this can help to favor the complete reduction to the amine over the formation of dimeric intermediates.
    Oxidation of the Amine Product The resulting this compound can be susceptible to air oxidation, leading to colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after work-up.
    Presence of Impurities in the Starting Material Impurities in the 4-bromo-6-nitroquinoline can contribute to the formation of colored byproducts. Ensure the starting material is pure before proceeding with the reduction.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: A widely employed synthetic route involves a two-step process starting from 4-bromoquinoline. The first step is the nitration of 4-bromoquinoline to yield 4-bromo-6-nitroquinoline. The second step is the reduction of the nitro group to an amine, affording the final product, this compound.

  • Q2: What are the major byproducts I should expect during the nitration of 4-bromoquinoline?

    • A2: The primary byproducts are other positional isomers of 4-bromo-nitroquinoline. Due to the directing effects of the quinoline nitrogen and the bromo substituent, you can expect the formation of 4-bromo-5-nitroquinoline and 4-bromo-7-nitroquinoline.[1][2] The ratio of these isomers can be influenced by the reaction conditions.

  • Q3: What are the common reducing agents for the conversion of 4-bromo-6-nitroquinoline to this compound?

    • A3: Common and effective reducing agents include stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (like concentrated HCl) or iron powder in the presence of an acid (such as acetic acid or ammonium chloride). Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also be employed.

  • Q4: How can I purify the final this compound product?

    • A4: Purification is typically achieved through column chromatography on silica gel. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

  • Q5: Are there any specific safety precautions I should take during this synthesis?

    • A5: Yes. The nitration step involves the use of strong, corrosive acids (nitric and sulfuric acid) and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reduction step may involve flammable solvents and catalysts. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Data Presentation

Table 1: Regioselectivity in the Nitration of Quinoline

SubstituentPosition of NitrationProduct DistributionReference
Unsubstituted5- and 8-~1:1 ratio[1][2]
4-Bromo6-, 5-, and 7-Distribution is condition-dependent-

Table 2: Common Reduction Methods for Nitroarenes and Potential Byproducts

Reducing AgentTypical Reaction ConditionsPotential Byproducts
SnCl₂·2H₂O / HClEthanol, RefluxIncomplete reduction (Hydroxylamino intermediate)
Fe / Acetic AcidEthanol/Water, RefluxAzoxy and Azo compounds
H₂ / Pd/CMethanol or Ethanol, RT, PressureDebromination (loss of the bromo substituent)

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-6-nitroquinoline (Nitration)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the stirred solution, maintaining the temperature at or below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 4-bromo-6-nitroquinoline isomer.

Protocol 2: Synthesis of this compound (Reduction)

  • To a solution of 4-bromo-6-nitroquinoline (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

  • Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization.

Mandatory Visualization

Synthesis_Pathway_and_Side_Reactions cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 4-Bromoquinoline 4-Bromoquinoline 4-Bromo-6-nitroquinoline 4-Bromo-6-nitroquinoline 4-Bromoquinoline->4-Bromo-6-nitroquinoline HNO₃, H₂SO₄ 4-Bromo-5-nitroquinoline 4-Bromo-5-nitroquinoline 4-Bromoquinoline->4-Bromo-5-nitroquinoline Side Reaction 4-Bromo-7-nitroquinoline 4-Bromo-7-nitroquinoline 4-Bromoquinoline->4-Bromo-7-nitroquinoline Side Reaction This compound This compound 4-Bromo-6-nitroquinoline->this compound SnCl₂/HCl or Fe/AcOH 4-Bromo-6-hydroxylaminoquinoline 4-Bromo-6-hydroxylaminoquinoline 4-Bromo-6-nitroquinoline->4-Bromo-6-hydroxylaminoquinoline Incomplete Reduction Azoxy_Byproduct Azoxy Byproduct 4-Bromo-6-hydroxylaminoquinoline->Azoxy_Byproduct Condensation

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting_Workflow start Problem Encountered During Synthesis step1 Identify the Synthesis Step (Nitration or Reduction) start->step1 nitration_issue Low Yield / Isomer Mixture in Nitration? step1->nitration_issue reduction_issue Incomplete Reduction or Byproducts? step1->reduction_issue nitration_issue->reduction_issue No check_temp Check Reaction Temperature (Maintain 0°C to -10°C) nitration_issue->check_temp Yes check_reductant Check Amount and Activity of Reducing Agent reduction_issue->check_reductant Yes solution Implement Corrective Actions and Re-run reduction_issue->solution No check_reagents Verify Reagent Purity and Ratio check_temp->check_reagents check_addition Ensure Slow, Dropwise Addition check_reagents->check_addition check_addition->solution check_conditions Optimize Temperature and Reaction Time check_reductant->check_conditions check_atmosphere Work Under Inert Atmosphere check_conditions->check_atmosphere check_atmosphere->solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 4-Bromoquinolin-6-amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Significant Tailing or Streaking During Silica Gel Column Chromatography

  • Question: My this compound is showing significant tailing or is not separating from impurities on a standard silica gel column. What can I do?

  • Answer: This is a common issue with heterocyclic amines due to the interaction between the basic amine group and the acidic silanol groups on the silica surface.[1] This strong interaction can lead to poor peak shape and inefficient separation.

    Solutions:

    • Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1][2]

      • Ammonia: A solution of methanol containing ammonia (e.g., 7N NH₃ in MeOH) can also be used as a polar component of the mobile phase.[1]

    • Use of Deactivated Silica: Consider using an amine-functionalized or "deactivated" silica gel for your stationary phase.[1][2] These stationary phases have the acidic silanol groups capped, reducing the strong interaction with basic compounds.

    • Alternative Chromatography: If the issue persists, consider other chromatographic techniques such as reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid to protonate the amine).

Issue 2: Low Recovery of the Compound After Column Chromatography

  • Question: I am losing a significant amount of my this compound on the silica column. How can I improve my recovery?

  • Answer: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel.[1]

    Solutions:

    • Pre-treat the Silica: Before loading your sample, flush the column with your mobile phase containing the basic modifier (e.g., triethylamine). This will help to neutralize the active sites.[1]

    • Use Amine-Functionalized Silica: As mentioned previously, using an amine-functionalized silica gel can significantly reduce irreversible adsorption and improve recovery.[1][2]

    • Run the Column Quickly: Minimize the time the compound spends on the column to reduce the chance of degradation or irreversible binding.

Issue 3: Persistent Impurities After a Single Purification Step

  • Question: My purified this compound still shows impurities by NMR or LC-MS. What are the likely impurities and how can I remove them?

  • Answer: Impurities can originate from starting materials, such as 4-bromoaniline, or from side reactions during synthesis.[3][4][5] Understanding the reaction pathway is crucial for identifying potential impurities.

    Solutions:

    • Orthogonal Purification Methods: If initial purification by column chromatography is insufficient, a secondary purification step using a different technique is recommended. Recrystallization of the collected fractions is often effective at removing closely eluting impurities.

    • Chromatography Optimization: If recrystallization is not effective, further optimization of your chromatographic method is necessary. Try a very shallow gradient elution to improve resolution between your product and the impurity.[1]

    • Acid-Base Extraction: An aqueous acid wash (e.g., 1M HCl) of a solution of the crude product in an organic solvent (like dichloromethane) can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Issue 4: The Compound "Oils Out" During Recrystallization

  • Question: I dissolved my compound in a hot solvent, but upon cooling, it formed an oil instead of crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent, if the solution is cooled too rapidly, or if the solvent is too nonpolar.[6]

    Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the primary solvent to dilute the solution and allow it to cool more slowly.[6]

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. Alternatively, add a non-polar "anti-solvent" (like hexanes) dropwise to a solution of your compound in a more polar solvent (like ethyl acetate or ethanol) at an elevated temperature until turbidity is observed, then allow it to cool slowly.[6]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for purifying crude this compound?

    • A1: The primary purification techniques for this compound and similar aromatic amines are silica gel column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. For high-purity requirements, preparative HPLC can also be employed.

  • Q2: What is a good starting solvent system for silica gel chromatography of this compound?

    • A2: A good starting point is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). It is highly recommended to include a basic modifier like triethylamine (0.1-1%) in the mobile phase.[1] For example, a gradient of 0-10% MeOH in DCM with 0.5% TEA.

  • Q3: How can I choose a suitable recrystallization solvent for this compound?

    • A3: A systematic solvent screening is the best approach. In small test tubes, test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and upon heating.[1] An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Solvent mixtures, such as ethyl acetate/hexanes or ethanol/water, are often effective.[6][7]

  • Q4: My purified this compound is colored. Does this indicate an impurity?

    • A4: Aromatic amines can sometimes be colored due to the presence of minor, highly conjugated impurities or oxidation products. If the purity by NMR and LC-MS is high, the color may not be indicative of a significant impurity. However, if the color is intense, you can try treating a solution of the compound with a small amount of activated charcoal before a final filtration or recrystallization step. Be aware that charcoal can also adsorb some of your product.[1]

  • Q5: Can I use reversed-phase chromatography for purification?

    • A5: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying polar and ionizable compounds like this compound. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to improve peak shape.[2]

Data Presentation

Table 1: Purification Method Comparison (Template)

This table provides a template for recording and comparing the outcomes of different purification methods for this compound.

Purification MethodSolvent System / ConditionsStarting Mass (mg)Final Mass (mg)Yield (%)Purity (by LC-MS/NMR)Observations
Column Chromatography e.g., 0-10% MeOH in DCM + 0.5% TEAe.g., Good separation, slight tailing
Recrystallization e.g., Ethanol/Watere.g., Yellow needles formed
Preparative HPLC e.g., C18, Water/ACN + 0.1% FAe.g., Baseline separation from major impurity

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol with 0.5% Triethylamine).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., DCM with 10% MeOH).

    • Adsorb the sample onto a small amount of silica gel, then evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol). A shallow gradient is often most effective.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.

  • Dissolution:

    • In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent.

    • Heat the mixture with stirring (e.g., on a hot plate) and add the solvent portion-wise until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product crude Crude this compound col_chrom Column Chromatography (Silica Gel + TEA) crude->col_chrom recryst Recrystallization crude->recryst purity_check Purity Check (TLC, LC-MS, NMR) col_chrom->purity_check recryst->purity_check pure_product Pure Product purity_check->pure_product Purity ≥ 98% further_purification Further Purification purity_check->further_purification Purity < 98% further_purification->col_chrom further_purification->recryst

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_chrom Column Chromatography cluster_recryst Recrystallization start Purification Issue? tailing Tailing / Streaking? start->tailing Chromatography no_crystals No Crystals Form? start->no_crystals Recrystallization low_recovery Low Recovery? tailing->low_recovery No add_tea Add TEA (0.1-1%) to Mobile Phase tailing->add_tea Yes deact_silica Use Deactivated Silica tailing->deact_silica pretreat_silica Pre-treat Silica with Basic Eluent low_recovery->pretreat_silica Yes add_tea->low_recovery deact_silica->low_recovery oiling_out Compound Oils Out? no_crystals->oiling_out No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes change_solvent Change Solvent System or Cool Slowly oiling_out->change_solvent Yes scratch_seed->oiling_out

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the Buchwald-Hartwig amination of 4-bromoquinolines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this crucial C-N bond formation reaction.

Troubleshooting Guide

Low yields or incomplete conversion are common hurdles in the Buchwald-Hartwig amination of 4-bromoquinolines. The following guide provides a systematic approach to diagnosing and resolving these issues.

Initial Checks & Common Issues
ObservationPotential CauseRecommended Action
No or very low product formation Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.- Use a fresh batch of palladium precatalyst. - Ensure solvents and reagents are strictly anhydrous and degassed to prevent catalyst oxidation.[1] - Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst like a G3 or G4 palladacycle.
Inappropriate Ligand: The chosen phosphine ligand is not suitable for the specific substrate and amine.- Screen a panel of bulky, electron-rich phosphine ligands. XPhos, RuPhos, and Xantphos are often good starting points for heteroaryl halides.[2][3]
Incorrect Base: The base may be too weak to deprotonate the amine-palladium complex effectively.- For anilines and aliphatic amines, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[4] - If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but be prepared for longer reaction times or higher temperatures.[4]
Reaction starts but stalls Catalyst Decomposition: The catalyst is not stable under the reaction conditions over time.- Lower the reaction temperature and increase the reaction time. - Increase the catalyst loading slightly. - Ensure a strictly inert atmosphere is maintained throughout the reaction.
Product Inhibition: The synthesized 4-aminoquinoline product may coordinate to the palladium center, inhibiting catalysis.- Try a different solvent to improve product solubility. - Consider a lower reaction concentration.
Significant side product formation (e.g., hydrodehalogenation) Presence of Water or Protic Impurities: Water can lead to the formation of hydrodehalogenated byproducts.- Use rigorously dried solvents and reagents. - Ensure the amine is free of water.
Catalyst Deactivation Pathway: This can be more prevalent with electron-poor aryl halides.- Try a different ligand or a lower reaction temperature.[5]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions of 4-bromoquinolines.

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Anhydrous Solvents? - Pure Amine? start->check_reagents Start Here check_setup 2. Review Reaction Setup - Inert Atmosphere? - Adequate Stirring? - Correct Temperature? check_reagents->check_setup Reagents OK success Improved Yield check_reagents->success Issue Found & Fixed screen_ligands 3. Screen Ligands - XPhos, RuPhos, Xantphos - Other Biaryl Phosphines check_setup->screen_ligands Setup OK check_setup->success Issue Found & Fixed screen_bases 4. Screen Bases - NaOt-Bu, LHMDS - Cs2CO3, K3PO4 screen_ligands->screen_bases No Improvement screen_ligands->success Improvement screen_solvents 5. Screen Solvents - Toluene, Dioxane - THF, DMF screen_bases->screen_solvents No Improvement screen_bases->success Improvement screen_solvents->success Improvement no_improvement Still Low Yield screen_solvents->no_improvement No Improvement consult Consult Literature for Similar Substrates no_improvement->consult

Caption: A step-by-step workflow for troubleshooting low yields in the Buchwald-Hartwig amination of 4-bromoquinolines.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of 4-bromoquinoline challenging?

The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a common challenge with nitrogen-containing heteroaryl halides. The choice of a bulky ligand is crucial to sterically hinder this coordination and maintain catalytic activity.

Q2: Which palladium source is best for this reaction?

While Pd₂(dba)₃ and Pd(OAc)₂ are commonly used palladium sources, modern precatalysts such as XPhos Pd G3 or RuPhos Pd G3 often provide higher activity and more reproducible results.[1] These precatalysts are more stable and facilitate the formation of the active Pd(0) species.

Q3: What is the optimal catalyst and ligand loading?

Typically, catalyst loading ranges from 1-5 mol% of the palladium source. The ligand-to-metal ratio is also critical; for monodentate phosphine ligands, a ratio of 1.5:1 to 2:1 (ligand:Pd) is often optimal to prevent catalyst decomposition.

Q4: Can I use an aryl chloride instead of an aryl bromide?

Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination and often require more forcing conditions, such as higher temperatures, higher catalyst loadings, and more electron-rich, bulky ligands.[6]

Q5: My reaction mixture turned black. What does this mean?

The formation of a black precipitate, often referred to as "palladium black," indicates that the palladium catalyst has precipitated out of the solution and is no longer catalytically active. This can be caused by catalyst decomposition due to high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Buchwald-Hartwig amination. The following tables provide a summary of representative reaction conditions for the amination of bromoquinolines and related heteroaryl bromides to guide your optimization efforts.

Table 1: Amination of Bromoquinolines with Aromatic Amines

EntryBromoquinolineAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-Bromo-4-(trifluoromethyl)quinolineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1101285
24-Bromoquinoline4-MethoxyanilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1001678
36-BromoquinolineAnilinePd₂(dba)₃ (2.5)BINAP (5)NaOt-Bu (1.5)Toluene1002492

Table 2: Amination of Bromoquinolines with Aliphatic Amines

EntryBromoquinolineAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-Bromo-4-(trifluoromethyl)quinolineMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1101288[7]
24-BromoquinolinePiperidinePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF651881
36-Bromo-4-(trifluoromethyl)quinolinePyrrolidinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1101282[7]

Note: Yields are based on published data for similar substrates and should be considered as a starting point for optimization.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of 4-bromoquinoline. Optimization of specific parameters may be required for different amines.

General Procedure for the Amination of 4-Bromoquinoline

Materials:

  • 4-Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-bromoquinoline, the base, and the palladium precatalyst to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Seal the vessel and evacuate and backfill with inert gas (repeat three times). Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Reaction Setup - Add 4-bromoquinoline, base, and  Pd precatalyst to a dry flask. inert 2. Inert Atmosphere - Evacuate and backfill with  Ar or N₂ (3x). setup->inert reagents 3. Reagent Addition - Add anhydrous, degassed solvent. - Add amine via syringe. inert->reagents reaction 4. Reaction - Heat to 80-110 °C with  vigorous stirring. reagents->reaction monitoring 5. Monitoring - Track progress by TLC or LC-MS. reaction->monitoring workup 6. Work-up - Cool, dilute, and filter  through celite. monitoring->workup Reaction Complete purification 7. Purification - Wash, dry, concentrate, and  purify by column chromatography. workup->purification product Pure 4-Aminoquinoline purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination of 4-bromoquinoline.

Signaling Pathways and Logical Relationships

The success of the Buchwald-Hartwig amination is dependent on the interplay of several factors within the catalytic cycle. The following diagram illustrates the key relationships and decision points for optimizing the reaction.

CatalyticCycleLogic cluster_troubleshooting Troubleshooting Points catalyst Pd(0)L Active Catalyst Status: Active oxidative_addition Oxidative Addition 4-Bromoquinoline catalyst:pd0->oxidative_addition 1. troubleshoot1 Problem: Inactive Catalyst Solution: Use fresh precatalyst, ensure inert conditions. pd_complex Ar-Pd(II)-Br(L) Complex oxidative_addition->pd_complex Forms amine_coordination Amine Coordination R₂NH pd_complex->amine_coordination 2. troubleshoot2 Problem: Slow Reaction Solution: Use bulky, electron-rich ligand (L). amido_complex Ar-Pd(II)-NR₂(L) Amido Complex amine_coordination->amido_complex Base-mediated deprotonation troubleshoot3 Problem: Incomplete Deprotonation Solution: Use a stronger base. reductive_elimination Reductive Elimination amido_complex->reductive_elimination 3. reductive_elimination->catalyst:pd0 Regenerates product {4-Aminoquinoline Product} reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination with key troubleshooting points.

References

Troubleshooting guide for low solubility of 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with 4-Bromoquinolin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, a heterocyclic aromatic amine, this compound is expected to have low aqueous solubility and higher solubility in polar aprotic organic solvents. The presence of the basic amino group suggests that its aqueous solubility will be pH-dependent.

Q2: In which organic solvents is this compound most likely to be soluble?

This compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] For creating stock solutions, high-purity, anhydrous grades of these solvents are recommended to avoid moisture-induced precipitation.[1]

Q3: Why does my this compound precipitate when I dilute a DMSO stock solution into an aqueous buffer?

This common phenomenon is known as "antisolvent precipitation." When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is significantly lower, it can rapidly precipitate out of the solution.[1]

Q4: Can the pH of the aqueous buffer affect the solubility of this compound?

Yes, the solubility of compounds containing amine groups is often pH-dependent.[1] As a weak base, this compound is expected to be more soluble in acidic aqueous solutions due to the protonation of the amino group, forming a more water-soluble salt.

Q5: How does temperature affect the solubility of this compound?

For most solid organic compounds, solubility increases with temperature. Gentle warming can be a useful technique to aid in the dissolution of this compound, but it is crucial to be aware of the compound's thermal stability to prevent degradation.

Q6: Could the observed low solubility be due to compound degradation?

Yes, what appears to be low solubility could be the result of compound degradation, leading to the formation of less soluble byproducts. Bromoquinoline derivatives can be sensitive to light and may undergo hydrolysis or oxidation under certain conditions, such as extreme pH or the presence of oxidizing agents.[3]

Troubleshooting Guide for Low Solubility

This guide provides a systematic approach to diagnosing and resolving low solubility issues with this compound.

Problem: this compound powder does not dissolve in the chosen solvent.
Possible Cause Suggested Solution
Inappropriate solvent selection. Consult the solubility data table below. For initial dissolution to prepare a stock solution, polar aprotic solvents like DMSO or DMF are recommended.[1][2]
Insufficient solvent volume. Increase the volume of the solvent incrementally until the solid dissolves.
Low dissolution rate. Apply gentle heating (e.g., 30-40°C) and/or sonication to aid dissolution. Be mindful of potential thermal degradation.
Poor compound quality. Verify the purity of the this compound using an appropriate analytical method such as HPLC. Impurities can affect solubility.
Problem: Precipitation occurs when diluting a stock solution into an aqueous buffer.
Possible Cause Suggested Solution
Antisolvent precipitation. Reduce the final concentration of the compound in the aqueous buffer. Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing.[4]
Suboptimal pH of the aqueous buffer. Adjust the pH of the aqueous buffer to be more acidic (e.g., pH 4-6) to increase the solubility of the basic amine.[1]
High final concentration of the organic co-solvent. Minimize the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. Typically, a final concentration of <1% is recommended for biological assays.[4]
Buffer composition. Certain buffer salts can cause "salting out." Try a different buffer system.

Data Presentation

Table 1: Predicted and Observed Solubility of this compound
SolventPredicted SolubilityQualitative Observations & Recommendations
WaterVery LowInsoluble or sparingly soluble at neutral pH. Solubility increases with decreasing pH.
Phosphate-Buffered Saline (PBS) pH 7.4Very LowProne to precipitation, especially at higher concentrations.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.[1][2]
Dimethylformamide (DMF)HighA suitable alternative to DMSO for stock solutions.[1]
EthanolModerateMay be used as a co-solvent.
MethanolModerateCan be used as a co-solvent; however, check for potential reactivity.
AcetonitrileModerateUseful as a solvent for analytical purposes like HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (MW: 223.07 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh 2.23 mg of this compound.

  • Transfer the weighed compound to a clean, dry microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plates (one for serial dilution, one for the assay)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

Procedure:

  • In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • In a separate 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, centrifuge the plate to pellet any precipitate, and measure the concentration of the compound in the supernatant using a calibrated analytical method like HPLC-UV.[5]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Low Solubility of this compound start Start: Low Solubility Observed check_solvent Is the correct solvent being used? start->check_solvent use_dmso Use DMSO or DMF for stock solution check_solvent->use_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_dmso->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes aid_dissolution Apply gentle heat or sonication check_concentration->aid_dissolution No reduce_concentration->aid_dissolution precipitation_issue Precipitation upon aqueous dilution? aid_dissolution->precipitation_issue optimize_dilution Optimize dilution protocol: - Slow addition - Vigorous mixing precipitation_issue->optimize_dilution Yes end_soluble Success: Compound Solubilized precipitation_issue->end_soluble No check_ph Is the aqueous buffer pH optimal? optimize_dilution->check_ph adjust_ph Adjust pH to be more acidic check_ph->adjust_ph No check_stability Could it be compound degradation? check_ph->check_stability Yes adjust_ph->check_stability stability_measures Implement stability measures: - Protect from light - Use fresh solutions - Avoid extreme pH/temp check_stability->stability_measures Yes check_stability->end_soluble No end_insoluble Still Insoluble: Consider alternative formulation stability_measures->end_insoluble

Caption: A logical workflow for troubleshooting low solubility issues.

References

How to avoid polyalkylation in amination reactions of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amination reactions of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice on controlling selectivity and avoiding common pitfalls such as polyalkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing polyalkylation in the amination of quinolines?

Polyalkylation, or the introduction of multiple amino groups onto the quinoline scaffold, is a common side reaction that can arise from several factors:

  • Presence of multiple reactive sites: Quinolines with multiple leaving groups (e.g., dihaloquinolines) or several activated C-H bonds are susceptible to multiple aminations.

  • High reactivity of the mono-aminated product: In some cases, the initial mono-aminated quinoline product is more electron-rich and thus more reactive than the starting material, leading to a second amination.

  • Reaction conditions: High temperatures, prolonged reaction times, and an excess of the aminating reagent can favor polyalkylation.

  • Catalyst and ligand choice: In catalytic reactions like the Buchwald-Hartwig amination, the choice of catalyst and ligand can significantly influence the selectivity towards mono- versus di-amination.[1][2]

Q2: How can I selectively achieve monoamination on a dihaloquinoline?

Achieving selective monoamination on a dihaloquinoline relies on exploiting the differential reactivity of the halogen-substituted positions. For instance, in 4,7-dichloroquinoline, the chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This inherent difference in reactivity can be leveraged to achieve selective mono-substitution at the C4 position by carefully controlling the reaction stoichiometry and conditions.

For dihaloquinolines where the reactivity of the halogens is comparable, such as 2,6-dichloroquinoline, achieving high selectivity can be more challenging.[1] In such cases, catalyst and ligand screening in Buchwald-Hartwig amination is crucial. The use of sterically hindered ligands can sometimes favor mono-amination.

Q3: What role does kinetic versus thermodynamic control play in the selectivity of quinoline amination?

Kinetic and thermodynamic control can be a determining factor in the product distribution of quinoline amination reactions, especially when multiple isomers can be formed.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often under kinetic control, favoring the product that is formed the fastest (i.e., has the lowest activation energy).

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, leading to an equilibrium mixture of products. Under these conditions, the most stable product (the thermodynamic product) will predominate.

For example, in the Chichibabin amination of quinoline, the reaction with potassium amide in liquid ammonia at -65°C yields 2-aminoquinoline (the kinetic product). However, if the reaction temperature is allowed to rise to +15°C, the major product becomes the more thermodynamically stable 4-aminoquinoline.[3]

Q4: How can I prevent polyamination when using a diamine as the nucleophile?

When using a diamine, there is a risk of either the diamine reacting with two quinoline molecules or one diamine molecule reacting twice on a dihaloquinoline. To prevent this, a common strategy is to use a protecting group on one of the amine functionalities. The mono-protected diamine can then be reacted with the quinoline, followed by deprotection to yield the desired mono-aminated product with a free amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions.[4][5][6][7][8]

Troubleshooting Guide: Avoiding Polyalkylation

This guide provides a structured approach to troubleshooting and optimizing your quinoline amination reactions to favor mono-substitution.

dot

TroubleshootingPolyalkylation Troubleshooting Polyalkylation in Quinoline Amination start Start: Polyalkylation Observed strategy Select Initial Strategy start->strategy dihalo Dihaloquinoline Substrate? strategy->dihalo Substrate Type ch_amination C-H Amination? strategy->ch_amination Reaction Type diamine Diamine Nucleophile? strategy->diamine Nucleophile Type dihalo_conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) dihalo->dihalo_conditions Yes ch_directing_group Utilize/Optimize Directing Group (e.g., N-oxide) ch_amination->ch_directing_group Yes protecting_group Employ Mono-Protected Diamine (e.g., Boc-protected) diamine->protecting_group Yes dihalo_catalyst Screen Catalysts & Ligands (e.g., Buchwald-Hartwig) dihalo_conditions->dihalo_catalyst If catalytic dihalo_success Mono-amination Achieved dihalo_conditions->dihalo_success Successful (Non-catalytic) dihalo_fail Polyalkylation Persists dihalo_conditions->dihalo_fail Unsuccessful dihalo_catalyst->dihalo_success Successful dihalo_catalyst->dihalo_fail Unsuccessful ch_conditions Control Stoichiometry & Conditions ch_directing_group->ch_conditions ch_success Mono-amination Achieved ch_conditions->ch_success Successful ch_fail Polyalkylation Persists ch_conditions->ch_fail Unsuccessful pg_success Mono-amination Achieved protecting_group->pg_success

Caption: A decision-making workflow for troubleshooting polyalkylation in quinoline amination reactions.

Data Presentation: Controlling Selectivity in Dihaloquinoline Amination

The following tables summarize key reaction parameters and their impact on the selective monoamination of dihaloquinolines.

Table 1: Selective Monoamination of 4,7-Dichloroquinoline

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Product (Yield %)Reference
Adamantyl-aminePd(dba)₂ / BINAPNaOtBuDioxane1001.54-(Adamantyl-amino)-7-chloroquinoline (52%)[2]
N-methyl-adamantyl-aminePd(dba)₂ / BINAPNaOtBuDioxane10014-(N-methyl-adamantyl-amino)-7-chloroquinoline (48%)[2]

Table 2: Selective Monoamination of 2,8-Dichloroquinoline

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Product (Yield %)Reference
Adamantyl-aminePd(dba)₂ / BINAPNaOtBuDioxane10012-(Adamantyl-amino)-8-chloroquinoline (64%)[2]
N-methyl-adamantyl-aminePd(dba)₂ / BINAPNaOtBuDioxane1001.52-(N-methyl-adamantyl-amino)-8-chloroquinoline (61%)[2]

Experimental Protocols

Protocol 1: Selective Monoamination of 6-Bromo-2-chloroquinoline via Buchwald-Hartwig Amination

This protocol is adapted from literature procedures for the selective amination of a dihaloquinoline.

Materials:

  • 6-Bromo-2-chloroquinoline

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and base.

  • Add 6-bromo-2-chloroquinoline and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

Buchwald_Hartwig_Workflow Workflow for Selective Buchwald-Hartwig Monoamination setup Reaction Setup (Inert Atmosphere) reagents Add Catalyst, Ligand, Base, Haloquinoline, Amine setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat with Stirring (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute, Filter) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Mono-aminated Quinoline purification->product

Caption: A generalized experimental workflow for the selective Buchwald-Hartwig monoamination of a dihaloquinoline.

Protocol 2: Selective Mono-Boc Protection of a Diamine

This protocol describes a general method for the preparation of a mono-Boc-protected diamine, which can then be used in amination reactions to prevent polyalkylation.[4][5][7]

Materials:

  • Diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Chlorotrimethylsilane (Me₃SiCl) or HCl gas

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere.

  • Slowly add chlorotrimethylsilane (1 equivalent) dropwise to generate HCl in situ. A white precipitate of the diamine monohydrochloride may form.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Add a small amount of water, followed by a solution of Boc₂O (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and wash with diethyl ether to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with NaOH.

  • Extract the mono-Boc-protected diamine with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the pure product.

This technical support center provides a starting point for addressing the common challenge of polyalkylation in quinoline amination reactions. For specific substrates and reaction conditions, further optimization may be required. Always consult the relevant literature and perform small-scale test reactions before scaling up.

References

Technical Support Center: Purifying Basic Amine Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of basic amine compounds. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions encountered during column chromatography experiments.

Troubleshooting Guides

This section addresses common issues encountered during the purification of basic amine compounds, offering step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Question: My basic amine compound is exhibiting significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?

Answer: Peak tailing is a common problem when purifying basic amines on standard silica gel.[1][2] The root cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic amine through acid-base interactions.[3][4] This leads to a secondary, non-ideal retention mechanism, causing the molecules to elute slowly and asymmetrically.[1]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silanol groups.[3][5] This is often the quickest and easiest solution to implement.

    • Triethylamine (TEA): Add 0.1-3% TEA to your mobile phase.[6][7]

    • Ammonia: A solution of methanol saturated with ammonia can be used as the polar component of your mobile phase. For very polar amines, a mobile phase like 80:18:2 DCM:MeOH:NH4OH can be effective.[8]

  • Stationary Phase Deactivation: Pre-treat the silica gel to neutralize the acidic sites before running your column.[6][9]

  • Alternative Stationary Phases: If modifying the mobile phase isn't sufficient, consider a different stationary phase that is less acidic.[10]

    • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica, which shields the acidic silanols, providing a more inert surface for basic compounds.[4][11]

    • Alumina (basic or neutral): Alumina is another alternative to silica gel.[5]

    • Reversed-phase silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent option for purifying polar, ionizable compounds like basic amines.[10][12]

Issue 2: Low or No Compound Recovery

Question: My basic amine seems to be irreversibly stuck to the silica gel column, resulting in very low or no recovery of my product. What should I do?

Answer: Irreversible adsorption is a significant issue when the interaction between the basic amine and the acidic silica gel is very strong.[3] This can lead to a complete loss of your compound on the column.

Here’s how to address this problem:

  • Use a Stronger, Modified Mobile Phase: If your compound is already on the column, try eluting with a more polar solvent system containing a basic modifier. For example, a gradient of methanol in dichloromethane with 1-2% triethylamine or ammonia may be necessary to displace the strongly bound amine.[3][8]

  • Switch to a Less Acidic Stationary Phase: For future purifications of this compound, avoid standard silica gel.

    • Amine-functionalized silica is often the best choice as it minimizes the strong acid-base interactions.[4]

    • Deactivated silica gel is a good alternative if amine-functionalized silica is not available.[6][9]

    • Reversed-phase chromatography on a C18 column is also a highly effective method for preventing irreversible adsorption of polar amines.[10][13]

Issue 3: Compound Degradation on the Column

Question: I suspect my basic amine is decomposing on the silica gel column. How can I confirm this and prevent it?

Answer: The acidic environment of a standard silica gel column can catalyze the degradation of acid-sensitive compounds, including some basic amines.[10]

To diagnose and prevent degradation:

  • Analyze Fractions for Byproducts: Collect all fractions, even those that appear to contain no product, and analyze them by TLC or LC-MS to look for degradation products.

  • Deactivate the Silica Gel: Neutralizing the silica gel with a base like triethylamine before use can prevent acid-catalyzed degradation.[6][9]

  • Use an Alternative, Less Acidic Stationary Phase:

    • Amine-functionalized silica provides a less acidic environment.[4][11]

    • Neutral or basic alumina can be used as a substitute for silica gel.[5]

    • Reversed-phase chromatography is often the gentlest method for acid-sensitive compounds as the mobile phase can be buffered to a neutral or slightly basic pH.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying basic amines?

There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your amine. However, here is a general guide:

  • Amine-functionalized silica is an excellent first choice for many basic amines as it directly addresses the issue of acidic silanol interactions, often leading to better peak shapes and recovery without the need for mobile phase additives.[4]

  • Standard silica gel with a basic modifier (like triethylamine) in the mobile phase is a common and effective method.[3]

  • Reversed-phase (C18) silica is particularly useful for polar basic amines.[10][12]

  • Alumina (neutral or basic) is a viable alternative to silica.[5]

Q2: How much triethylamine (TEA) should I add to my mobile phase?

A concentration of 0.1% to 3% (v/v) triethylamine in the mobile phase is typically sufficient to neutralize the active sites on the silica gel.[6][7] It is good practice to start with a lower concentration (e.g., 0.5%) and increase it if peak tailing persists.

Q3: Can I reuse a column that has been treated with triethylamine?

It is generally not recommended to reuse a silica gel column that has been treated with triethylamine for the purification of non-basic or acid-sensitive compounds, as residual TEA can alter the properties of the stationary phase. If you are purifying another basic amine, reusing the column may be acceptable.

Q4: When should I consider using reversed-phase chromatography for my basic amine?

Reversed-phase chromatography is a powerful technique for purifying basic amines, especially those that are polar and water-soluble.[10][13] Consider using reversed-phase if you are still experiencing issues with peak shape, recovery, or degradation on normal-phase columns, even with additives. It is also a good option when you want to avoid using chlorinated solvents.

Q5: My basic amine is not moving from the baseline on the TLC plate, even with a polar solvent system. What does this mean?

This indicates a very strong interaction with the silica gel. To get the compound to move, you will likely need to add a basic modifier like triethylamine or ammonia to your developing solvent.[3][8] This will give you a more accurate indication of the appropriate mobile phase for your column.

Data Presentation

The following table provides a qualitative comparison of different purification strategies for a hypothetical basic amine compound.

Purification StrategyStationary PhaseMobile Phase ModifierExpected PurityExpected RecoveryCommon Observations
Standard Normal-Phase Silica GelNoneLow to ModerateLowSignificant peak tailing, potential for irreversible adsorption.
Modified Normal-Phase Silica Gel0.5-2% TriethylamineHighHighImproved peak shape, reduced tailing, better recovery.
Amine-Functionalized Amine-SilicaNoneVery HighVery HighSymmetrical peaks, excellent recovery, no need for additives.[4]
Reversed-Phase C18 Silica0.1% TEA or NH4OHVery HighVery HighGood for polar amines, requires aqueous mobile phases.[10]

Experimental Protocols

Protocol 1: Deactivating a Silica Gel Column with Triethylamine

This protocol describes the process of neutralizing a standard silica gel column to make it suitable for the purification of basic or acid-sensitive compounds.[6][9]

  • Prepare the Column: Dry pack or slurry pack your glass column with the desired amount of silica gel as you normally would.

  • Prepare the Deactivating Solution: Prepare a solution of your initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane) containing 1-3% triethylamine.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solution through the packed silica gel.

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your starting mobile phase (without triethylamine) to remove the excess, unadsorbed TEA.

  • Load the Sample: The column is now deactivated and ready for you to load your sample.

  • Elute: Run the column using your desired gradient. It is generally not necessary to continue adding triethylamine to the mobile phase after the deactivation step.[7]

Protocol 2: General Method for Reversed-Phase Flash Chromatography of a Basic Amine

This protocol provides a general workflow for purifying a basic amine using a C18 reversed-phase column.[10][12][13]

  • Select a Column: Choose a C18 reversed-phase flash column appropriate for your sample size.

  • Prepare Mobile Phases:

    • Solvent A (Aqueous): HPLC-grade water with a basic modifier. A common choice is 0.1% ammonium hydroxide or 0.1% triethylamine.

    • Solvent B (Organic): HPLC-grade acetonitrile or methanol.

  • Equilibrate the Column: Flush the column with at least 5 column volumes of your starting mobile phase composition (e.g., 95% Solvent A / 5% Solvent B).

  • Sample Preparation: Dissolve your crude sample in a minimal amount of a solvent that is miscible with your mobile phase and is a weak solvent for your compound on the reversed-phase column (e.g., a small amount of DMSO, DMF, or your initial mobile phase).

  • Load the Sample: Inject the dissolved sample onto the column.

  • Elute and Collect Fractions: Run a gradient from a low percentage of Solvent B to a high percentage of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 10-20 column volumes. Collect fractions throughout the elution.

  • Analyze Fractions: Analyze the collected fractions by TLC (using a reversed-phase plate) or LC-MS to identify the fractions containing your pure compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvents under reduced pressure. Lyophilization (freeze-drying) is often the preferred method for removing aqueous mobile phases.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Basic Amine Purification start Start: Purification of a Basic Amine issue Problem Encountered? start->issue tailing Peak Tailing / Broadening issue->tailing Yes no_recovery Low / No Recovery issue->no_recovery Yes degradation Compound Degradation issue->degradation Yes end Pure Compound issue->end No solution_tailing 1. Add Basic Modifier (TEA/NH3) 2. Deactivate Silica 3. Use Amine-Functionalized Silica 4. Try Reversed-Phase tailing->solution_tailing solution_recovery 1. Use Stronger Modified Eluent 2. Switch to Amine-Functionalized Silica 3. Use Reversed-Phase no_recovery->solution_recovery solution_degradation 1. Deactivate Silica 2. Use Amine-Functionalized Silica 3. Use Alumina 4. Try Reversed-Phase degradation->solution_degradation solution_tailing->end solution_recovery->end solution_degradation->end

Caption: A logical workflow for troubleshooting common issues in basic amine purification.

Experimental_Workflow General Experimental Workflow for Amine Purification start Crude Basic Amine method_selection Method Selection: - Normal-Phase (Modified) - Amine-Functionalized - Reversed-Phase start->method_selection column_prep Column Preparation: - Packing - Deactivation (if applicable) - Equilibration method_selection->column_prep sample_loading Sample Loading: - Dissolve in minimal solvent - Apply to column column_prep->sample_loading elution Elution: - Run solvent gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis Fraction Analysis (TLC/LC-MS) fraction_collection->analysis combine_evap Combine Pure Fractions & Evaporate analysis->combine_evap end Purified Amine combine_evap->end

Caption: A generalized experimental workflow for the column chromatography of basic amines.

References

Preventing degradation of 4-Bromoquinolin-6-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Bromoquinolin-6-amine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[1][2][3] Specific recommendations include refrigeration at temperatures between 2-8°C (36-46°F).[1][4] The container should be tightly sealed to prevent moisture absorption and contamination.[3][5] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[2][5]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C).[6] Protect solutions from light by using amber vials or wrapping the container in aluminum foil.[6] To prevent oxidation, purge the solution and the vial headspace with an inert gas like argon or nitrogen before sealing.[6] For aqueous solutions, maintaining a stable pH with a suitable buffer system (e.g., phosphate buffer in the pH 6-8 range) can be critical, as extreme pH can accelerate degradation.[6]

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, as they can cause chemical degradation.[5][7] It is also advisable to avoid contact with excessive heat and sources of ignition.[5][7]

Q4: Is this compound sensitive to light?

A4: Yes, similar to many bromo-aromatic compounds, this compound is potentially photosensitive.[6][8] Exposure to light, particularly UV light, can initiate degradation. Therefore, it is crucial to store the compound, both in solid form and in solution, protected from light.[6][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Solid material changes color (e.g., darkens, turns yellow/brown) Oxidation or photolytic degradation.Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed and protected from light. Store at recommended low temperatures (2-8°C).
Precipitate forms in a stored solution Poor solubility at storage temperature; degradation leading to less soluble products; pH shift in the solution.Ensure the storage temperature is appropriate for the solvent used. For aqueous solutions, verify and buffer the pH. If degradation is suspected, prepare a fresh solution and implement stricter storage protocols (inert atmosphere, light protection).
Loss of compound potency (determined by HPLC or other analytical methods) Chemical degradation (hydrolysis, oxidation, photolysis).Review all storage and handling procedures. Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway. Implement specific protective measures based on the findings (e.g., pH control, use of antioxidants, stringent light protection).
Appearance of new peaks in an HPLC chromatogram Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Use this information to refine storage and handling conditions to mitigate the specific type of degradation occurring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of this compound and to generate degradation products for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[6]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute samples for analysis.[6]

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for 48 hours, protected from light.[6]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. Analyze samples at various time points.

3. Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column Selection:

  • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • Begin with an isocratic mobile phase, such as 60:40 Acetonitrile:Water.

  • To improve peak shape for the basic amine, acidify the aqueous component with 0.1% formic acid or trifluoroacetic acid.[6]

  • If co-elution of the parent peak with degradation products occurs, develop a gradient method (e.g., starting with 30% Acetonitrile and increasing to 90% over 20 minutes).[6]

3. Detection:

  • Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

4. Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it can accurately separate and quantify the parent compound in the presence of its degradation products.[9]

Visualizations

Potential Degradation Pathways for this compound cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Extreme pH) main This compound ox_intermediate N-oxide derivatives main->ox_intermediate O2, light, metal ions radicals Radical Intermediates main->radicals UV/Visible Light hydrolyzed_product 4-Hydroxyquinolin-6-amine main->hydrolyzed_product H+/OH- colored_products Colored Polymers ox_intermediate->colored_products dehalogenation Debrominated Species radicals->colored_products radicals->dehalogenation

Caption: Inferred degradation pathways of this compound.

Experimental Workflow for Stability Testing prep Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress sample Withdraw Samples at Defined Time Points stress->sample analyze Analyze Stressed Samples by HPLC-PDA sample->analyze hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->analyze characterize Characterize Degradation Products (e.g., LC-MS) analyze->characterize

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Degradation start Degradation Observed? color_change Color Change? start->color_change Yes precipitate Precipitate in Solution? color_change->precipitate No action_light Action: Protect from Light (Amber vials, store in dark) color_change->action_light Yes potency_loss Potency Loss? precipitate->potency_loss No action_temp Action: Check Storage Temp & Solvent Compatibility precipitate->action_temp Yes action_forced_study Action: Conduct Forced Degradation Study potency_loss->action_forced_study Yes action_inert Action: Store under Inert Gas (Argon or Nitrogen) action_light->action_inert action_ph Action: Buffer Solution pH (pH 6-8) action_temp->action_ph

Caption: Decision tree for troubleshooting degradation issues.

References

Managing acidic byproducts in 4-Bromoquinolin-6-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the management of acidic byproducts generated during the synthesis of 4-Bromoquinolin-6-amine.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is highly acidic after completion. What are the likely sources of this acidity?

A1: The presence of strong acids is common in quinoline synthesis and modification reactions. The primary sources of acidity depend on the specific synthetic step:

  • Bromination Reactions: The direct bromination of a quinoline precursor often uses elemental bromine (Br₂) or other brominating agents. This reaction typically generates Hydrogen Bromide (HBr) as a stoichiometric byproduct. HBr is a strong acid that will significantly lower the pH of the reaction mixture.[1][2][3]

  • Acid-Catalyzed Cyclization: Many classic quinoline synthesis methods, such as the Skraup or Doebner reactions, employ strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) as catalysts.[4][5] These acids will be present in large quantities in the final reaction mixture.

  • Halogenation with POCl₃: If your synthesis involves converting a hydroxyl group at the 4-position to a chloro group using phosphorus oxychloride (POCl₃), the workup procedure involving quenching with water or ice will hydrolyze excess POCl₃ to form phosphoric acid and hydrochloric acid (HCl).[6][7]

Q2: I am experiencing low yields during the aqueous workup and extraction of this compound. Could acidic byproducts be the cause?

A2: Yes, this is a very common issue. The 6-amino group on the quinoline ring is basic. In a highly acidic environment, this amine group will be protonated to form an ammonium salt (-NH₃⁺). This salt is highly polar and typically has significantly greater solubility in water than in common organic solvents like dichloromethane or ethyl acetate.

Consequently, when you attempt to extract your product from the neutralized aqueous layer, a significant portion may remain in the aqueous phase, leading to low recovery. To mitigate this, you must carefully adjust the pH of the aqueous layer to be basic (typically pH 8-10) before extraction. This deprotonates the ammonium salt back to the free amine (-NH₂), which is less water-soluble and more readily extracted into the organic phase.[6][8]

Q3: What are the recommended procedures for neutralizing acidic byproducts in my reaction mixture?

A3: The choice of base and the neutralization procedure are critical for successful product isolation. The goal is to raise the pH sufficiently to deprotonate your product without causing unwanted side reactions or purification difficulties.

First, the reaction is typically quenched by carefully adding the mixture to ice water to dissipate heat.[6][7] Then, a base is added incrementally with stirring while monitoring the pH. Common choices for neutralization include:

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: A mild base suitable for neutralizing strong acids. Its use is accompanied by CO₂ evolution, which can cause foaming. It should be added slowly and with vigorous stirring.[6][7]

  • Sodium Carbonate (Na₂CO₃) Solution: A stronger base than sodium bicarbonate, useful for ensuring the free amine is liberated.

  • Dilute Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Solution: Strong bases that effectively neutralize strong acids.[1][9] They must be used with caution, as a highly basic environment can sometimes promote side reactions or degradation of sensitive functional groups. It is recommended to use dilute solutions (e.g., 1-2 N) and add them slowly while cooling the mixture in an ice bath.[10]

The following workflow illustrates the general decision-making process for handling an acidic reaction mixture.

G cluster_workflow Workflow for Neutralization and Workup start Reaction Completion quench Quench Mixture (e.g., add to ice water) start->quench check_ph Check pH of Aqueous Mixture quench->check_ph add_base Slowly Add Base (e.g., sat. NaHCO3 or 1N NaOH) check_ph->add_base pH < 7 extract Extract with Organic Solvent (e.g., DCM, EtOAc) check_ph->extract pH 8-10 monitor_ph Monitor pH (Target: 8-10) add_base->monitor_ph monitor_ph->check_ph wash_dry Wash & Dry Organic Layer extract->wash_dry purify Purification (e.g., Column Chromatography) wash_dry->purify end_product Isolated this compound purify->end_product

Caption: General workflow for managing acidic byproducts during workup.

Quantitative Data on Neutralizing Agents

The selection of a neutralizing agent can impact the efficiency of your workup. The table below summarizes key properties of common bases used for neutralization.

BaseFormulaTypepKb of Conjugate AcidTypical ConcentrationNotes
Sodium BicarbonateNaHCO₃Weak10.3Saturated (~1 M)Safe, but produces CO₂ gas (foaming risk).[6][7]
Sodium CarbonateNa₂CO₃Moderate3.71-2 MStronger than bicarbonate; less foaming.
Sodium HydroxideNaOHStrong< 01-2 NVery effective but can cause degradation if added too quickly or in excess.[10]
Potassium HydroxideKOHStrong< 01-2 NSimilar properties to NaOH.[1]
TriethylamineEt₃NOrganic3.25-Often used in the mobile phase during purification to prevent tailing on silica gel.[11]

Experimental Protocols

Protocol 1: General Neutralization and Extraction Procedure

This protocol outlines the steps following a reaction that generates acidic byproducts like HBr.

  • Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing crushed ice (approximately 5-10 times the reaction volume) with vigorous stirring.

  • Initial pH Check: Once the mixture has reached thermal equilibrium, test the pH of the aqueous slurry using pH paper or a calibrated pH meter. It will likely be highly acidic (pH < 2).

  • Neutralization: While continuing to stir the mixture in an ice bath, slowly add a saturated solution of sodium bicarbonate. Add the base portion-wise until gas evolution ceases. Continue adding a stronger base, such as 1N NaOH, dropwise until the pH of the solution is stable between 8 and 10.[6][10]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography for Basic Amines

Heterocyclic amines like this compound often exhibit poor peak shape ("tailing") on standard silica gel due to interactions with acidic silanol groups on the silica surface.[11]

  • Solvent System Preparation: Prepare an eluent system containing a small amount of a basic modifier. A common starting point is Dichloromethane/Methanol (e.g., 98:2 v/v) with the addition of 0.5-1% triethylamine (TEA).[11]

  • Column Packing: Pack the chromatography column using the prepared mobile phase. Pre-flushing the silica with the eluent helps to deactivate the acidic sites before loading the sample.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or pure dichloromethane) and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

The diagram below illustrates why basic additives are necessary during the purification of basic amines on silica gel.

G Interaction of Basic Amine with Silica Gel cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase silica_surface Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H silanol Acidic Silanol Group (Si-OH) amine This compound (Basic) amine->silanol Strong Interaction (Causes Tailing) tea Triethylamine (TEA) (Competitor Base) tea->silanol Blocks Acidic Sites

Caption: Diagram showing competitive binding on a silica surface.

References

Technical Support Center: TLC Monitoring for Reactions Involving 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-Bromoquinolin-6-amine.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of reactions with this compound in a direct question-and-answer format.

Question: My spots for this compound are streaking or tailing on the TLC plate. How can I fix this?

Answer: Streaking or tailing is the most common issue when analyzing basic compounds like this compound on standard silica gel plates.[1] The acidic nature of the silica gel interacts strongly with the basic amine group, causing the spot to elongate.[1] Here are the primary solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[2]

    • Add 0.5-2% triethylamine (NEt₃) to your solvent system.[2]

    • Alternatively, use a solution of 1-10% ammonia in methanol as a component of your mobile phase.[3]

  • Reduce Sample Concentration: Overloading the plate can also lead to streaking.[1][4] Dilute your reaction sample and apply a smaller amount to the plate, aiming for a starting spot size of 1-2 mm in diameter.

  • Consider Alternative Stationary Phases: If tailing persists, especially with reaction products that are significantly more basic, consider using alumina TLC plates, which are basic in nature.[2]

Question: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

Answer: An Rf value near zero indicates that the solvent system (mobile phase) is not polar enough to move the compound up the plate. To address this, you need to increase the polarity of your eluent.

  • Increase the Proportion of the Polar Solvent: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a 20:1 Dichloromethane:Methanol mixture, try changing to a 10:1 or 5:1 ratio.

  • Switch to a More Polar Solvent System: If adjusting the ratio is insufficient, you may need to incorporate a more polar solvent. For instance, transitioning from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system will significantly increase the mobile phase polarity.[3]

Question: All my spots, including the starting material and product, are running at the top of the TLC plate (Rf ≈ 1). How can I get better separation?

Answer: An Rf value near one signifies that the mobile phase is too polar, causing all components to travel with the solvent front. To achieve separation, you need to decrease the eluent's polarity.

  • Decrease the Proportion of the Polar Solvent: Reduce the percentage of the polar solvent in your mobile phase. For example, if using a 5:1 Dichloromethane:Methanol system, try a 10:1 or 20:1 ratio.

  • Switch to a Less Polar Solvent System: Opt for a less polar solvent combination. For example, moving from a Dichloromethane/Methanol system to a Hexane/Ethyl Acetate system will decrease the overall polarity.[5]

Question: I can't see any spots on my developed TLC plate after using a UV lamp. What are the possible reasons and solutions?

Answer: While quinoline derivatives are typically UV-active due to their aromatic nature, a lack of visible spots under UV light can still occur.[6] Here's how to troubleshoot:

  • Insufficient Concentration: The concentration of your spotted sample may be too low.[4] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[4]

  • Compound is Not UV-Active: It's possible your starting material or product does not absorb UV light at 254 nm.

  • Use a Chemical Stain: Many compounds that are not UV-active can be visualized with a chemical stain.[7]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the amine group on your quinoline.[7]

    • Phosphomolybdic Acid (PMA) Stain: Another excellent universal stain that works for a wide variety of functional groups.[8]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of reactions involving this compound?

A1: Due to the polar amine group, a moderately polar solvent system is a good starting point. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is often effective. Given the basicity of the amine, it is highly recommended to include a basic modifier to prevent tailing.

Q2: How do I calculate the Retention Factor (Rf) and what is a good range for reaction monitoring?

A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[9]

  • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

For effective reaction monitoring, an ideal Rf value for your starting material is typically between 0.2 and 0.4. This allows sufficient space on the plate for the product spot to appear at a different Rf, indicating a successful reaction.[10]

Q3: How can I confirm the identity of a spot on my TLC plate during reaction monitoring?

A3: The best way to confirm the identity of spots is by using a "co-spot."[11] On a three-lane TLC plate, you would spot:

  • Lane 1: A pure sample of your starting material (this compound).

  • Lane 2 (Co-spot): Spot the pure starting material, and then on top of that, spot your reaction mixture.

  • Lane 3: Your reaction mixture only.

After developing the plate, if the spot in the reaction mixture lane (Lane 3) is at the same height as the starting material (Lane 1), the co-spot (Lane 2) will appear as a single, potentially more intense, spot. If a new product has formed, you will see a new spot in Lane 3, and the co-spot lane will show both the starting material spot and the new product spot.

Data Presentation

Table 1: Recommended TLC Solvent Systems for this compound and Related Derivatives.

Solvent System (v/v)Base AdditiveExpected Rf RangeNotes
Dichloromethane : Methanol (20:1)0.5% Triethylamine0.2 - 0.4Good starting point for this compound.
Dichloromethane : Methanol (10:1)0.5% Triethylamine0.4 - 0.6Use if the compound has a low Rf in 20:1 DCM:MeOH.
Ethyl Acetate : Hexane (1:1)1% Triethylamine0.3 - 0.5A less polar alternative. May be suitable for less polar reaction products.
Ethyl Acetate : Methanol (95:5)0.5% Triethylamine0.5 - 0.7A more polar system for highly functionalized products.

Table 2: Common Visualization Stains for Quinoline Derivatives.

StainPreparationVisualizationTarget Compounds
UV Light (254 nm) N/ADark spots on a fluorescent green background.Aromatic and conjugated systems.[6]
Potassium Permanganate 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL H₂OYellow/brown spots on a purple background.Oxidizable groups (amines, alcohols, alkenes).[7]
Phosphomolybdic Acid 10g PMA in 100mL EthanolGreen/blue spots upon heating.General purpose, good for many functional groups.[8]
Iodine Chamber A few crystals of I₂ in a sealed chamber.Brown spots.General purpose for many organic compounds.[7]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen solvent system into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover with a lid. Allow it to equilibrate for at least 5-10 minutes.[11]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small, equidistant points on this line for spotting.[9]

  • Spot the Plate:

    • On the leftmost mark, use a capillary tube to spot a dilute solution of your starting material (this compound).

    • On the middle mark (the co-spot), apply a spot of the starting material, and then carefully spot the reaction mixture on top of it.[11]

    • On the rightmost mark, spot a sample of your reaction mixture.

    • Ensure all spots are small and concentrated. Allow the solvent to evaporate completely after each application.[4]

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[6]

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Spots:

    • First, examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]

    • If spots are not visible or for confirmation, use a chemical stain (e.g., dip the plate in Potassium Permanganate solution) and gently heat if necessary to develop the spots.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.[9]

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline) spot_sm 3. Spot Starting Material prep_plate->spot_sm spot_co 4. Create Co-spot spot_rxn 5. Spot Reaction Mixture develop 6. Develop Plate in Chamber spot_rxn->develop visualize 7. Visualize Spots (UV and/or Stain) develop->visualize calculate 8. Calculate Rf Values visualize->calculate

Caption: Standard experimental workflow for monitoring a reaction using TLC.

TLC_Troubleshooting cluster_shape Spot Shape Issues cluster_position Spot Position Issues cluster_visibility Visibility Issues start Problem with TLC Result? streaking Streaking or Tailing? start->streaking rf_low Spots at Baseline (Rf ≈ 0)? start->rf_low rf_high Spots at Solvent Front (Rf ≈ 1)? start->rf_high no_spots No Spots Visible? start->no_spots sol_streaking Add Basic Modifier (e.g., NEt₃) Reduce Sample Concentration streaking->sol_streaking Yes sol_low_rf Increase Solvent Polarity rf_low->sol_low_rf Yes sol_high_rf Decrease Solvent Polarity rf_high->sol_high_rf Yes sol_no_spots Check under UV (254nm) Use a Chemical Stain (KMnO₄, PMA) Increase Sample Concentration no_spots->sol_no_spots Yes

Caption: Troubleshooting decision tree for common TLC problems.

References

Validation & Comparative

Reactivity of 4-Bromoquinolin-6-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Bromoquinolin-6-amine with other bromoquinoline isomers in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. While direct, side-by-side quantitative comparisons under identical conditions are limited in published literature, this document synthesizes available data and established principles of organic chemistry to offer insights into the expected reactivity trends.

The functionalization of the quinoline scaffold is a cornerstone in the development of new therapeutic agents and materials. Bromoquinolines are key synthetic intermediates, and understanding the relative reactivity of different isomers is crucial for efficient and selective synthesis. The reactivity of a C-Br bond on the quinoline ring is primarily governed by a combination of electronic and steric effects.

General Reactivity Trends of Bromoquinolines

The position of the bromine atom on the quinoline ring significantly influences its susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. The quinoline system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. This electronic disparity, coupled with steric hindrance, dictates the reactivity of the C-Br bond at various positions.

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic aromatic substitution and the crucial oxidative addition step in cross-coupling reactions. This effect is most pronounced at the 2- and 4-positions.

Steric Effects: The steric environment around the C-Br bond can significantly impact the approach of the bulky palladium catalyst. Positions adjacent to the ring fusion or other substituents are generally more hindered.

Based on these principles, a general reactivity trend for bromoquinolines in palladium-catalyzed cross-coupling reactions can be proposed:

4-Bromo > 2-Bromo > 6-Bromo > 8-Bromo ≈ 3-Bromo

The 4-position is highly activated by the adjacent nitrogen atom, making it generally the most reactive site. The 2-position is also activated, but to a lesser extent. The bromine at the 6-position on the carbocyclic ring is less sterically hindered and exhibits reactivity similar to a standard brominated aromatic ring.[1] The 8-position, due to peri-interactions with the C1-hydrogen, is sterically hindered, which can reduce its reactivity.[1] The 3-position is generally considered the least reactive among the common isomers.

Comparative Data for Cross-Coupling Reactions

Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Various Bromoquinolines

Bromoquinoline IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9085BenchChem
6,8-DibromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10075 (Diphenyl)--INVALID-LINK--
4-Bromo-6H-1,2-oxazine*Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/MeOH8082--INVALID-LINK--

Note: 4-Bromo-6H-1,2-oxazine is a different heterocyclic system but provides an example of a Suzuki coupling at the 4-position of a nitrogen-containing ring.

Table 2: Comparative Yields for Buchwald-Hartwig Amination of Various Bromoquinolines

Bromoquinoline IsomerAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-6-bromoquinolineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10088--INVALID-LINK--
3-BromoquinolineAnilinePd(OAc)₂ / XPhosK₃PO₄Toluene11078BenchChem
5-Bromo-8-benzyloxyquinolineN-methylanilinePd₂(dba)₃ / BINAPNaOtBuToluene10093--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for specific bromoquinoline substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromoquinoline (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the bromoquinoline (1.0 equiv) and the amine (1.2 equiv), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 90 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.

  • Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

logical_workflow cluster_reactivity Factors Influencing Reactivity cluster_isomers Bromoquinoline Isomers Electronic_Effects Electronic Effects (Activation by N-atom) 4-Bromo This compound (Target) Electronic_Effects->4-Bromo High Reactivity Steric_Hindrance Steric Hindrance (Peri-interactions) Other_Isomers Other Bromoquinolines (2-, 3-, 6-, 8-) Steric_Hindrance->Other_Isomers Variable Reactivity Cross_Coupling Palladium-Catalyzed Cross-Coupling 4-Bromo->Cross_Coupling Predicted Favorable Other_Isomers->Cross_Coupling Variable Success

Caption: Factors influencing the reactivity of bromoquinolines.

experimental_workflow start Start: Bromoquinoline & Amine/Boronic Acid setup Reaction Setup: Inert Atmosphere, Add Catalyst, Ligand, Base start->setup reaction Reaction: Add Solvent, Heat & Stir setup->reaction monitoring Monitoring: TLC / LC-MS reaction->monitoring monitoring->reaction Continue Reaction workup Work-up: Quench, Extract, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product: Characterization purification->product

Caption: General experimental workflow for cross-coupling.

References

A Comparative Guide to Nucleophilic Substitution: 4-Bromoquinolin-6-amine vs. 6-bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of the quinoline scaffold is a cornerstone for the development of novel molecules with tailored biological activities and physicochemical properties. Nucleophilic aromatic substitution (SNAr) is a key synthetic strategy to achieve this, and the choice of starting material is critical for reaction efficiency and success. This guide provides an in-depth comparison of two important quinoline building blocks, 4-Bromoquinolin-6-amine and 6-bromo-4-chloroquinoline, in the context of nucleophilic substitution at the 4-position.

At a Glance: Predicted Reactivity

Based on fundamental principles of organic chemistry, 6-bromo-4-chloroquinoline is predicted to be significantly more reactive towards nucleophilic aromatic substitution at the 4-position than this compound . This difference in reactivity is primarily governed by the electronic effects of the substituents on the quinoline ring and the nature of the leaving group.

Theoretical Reactivity Analysis

The susceptibility of the C4-position on the quinoline ring to nucleophilic attack is largely determined by its electrophilicity. The electron-withdrawing nature of the ring nitrogen atom inherently makes the C2 and C4 positions electron-deficient. However, additional substituents on the ring can either enhance or diminish this effect.

This compound:

  • Substituent Effect: The amino group (-NH₂) at the 6-position is a strong electron-donating group (EDG) through resonance. It donates electron density to the benzene portion of the quinoline ring system. This electron-donating effect partially counteracts the electron-withdrawing effect of the ring nitrogen, thereby reducing the electrophilicity of the C4-carbon. Consequently, nucleophilic attack at this position is less favorable.

  • Leaving Group: The leaving group is a bromide ion (-Br).

6-bromo-4-chloroquinoline:

  • Substituent Effect: The bromine atom at the 6-position is an electron-withdrawing group (EWG) through its inductive effect, which outweighs its weaker resonance-donating effect. This inductive withdrawal of electron density from the ring system complements the effect of the ring nitrogen, further increasing the electrophilicity of the C4-carbon and making it more susceptible to nucleophilic attack.

  • Leaving Group: The leaving group is a chloride ion (-Cl). In the context of SNAr reactions, where the rate-determining step is often the initial nucleophilic attack, the more electronegative chlorine atom makes the C4-carbon more electrophilic compared to bromine. This can lead to a faster reaction rate, a phenomenon where the typical leaving group trend (I > Br > Cl > F) is often inverted.[1][2]

Comparative Experimental Data

Starting MaterialNucleophileConditionsYield (%)Reference(s)
6-bromo-4-chloroquinoline (Analogues)
4,7-DichloroquinolineVarious aminesNeat, 120-130 °C, 6-7 hGood to excellent[3]
4,7-DichloroquinolineAlkylamines, AnilinesDMSO, Microwave, 140-180 °C, 20-30 min80-95%[4]
7-Chloro-6-nitroquinolineMorpholineEthanol, reflux, 4-6 hHigh (precipitates)[5]
4-Chloro-6,7-dimethoxyquinolineVarious aminesConventional heating or MicrowaveGenerally high[6]
This compound (Predicted)
This compoundTypical Amines (SNAr)Harsher conditions expected (higher temp., longer time)Lower yields expectedInferred
This compoundVarious Amines (Buchwald-Hartwig)Pd catalyst, ligand, base, 80-120 °CModerate to high[7]

Key Inferences from Experimental Data:

  • 4-Chloroquinolines bearing electron-withdrawing groups (like -Cl or -NO₂) readily undergo nucleophilic substitution with a variety of nucleophiles, often in high yields and under relatively mild conditions.[3][5]

  • Even with electron-donating groups like methoxy groups, nucleophilic substitution at the 4-position of 4-chloroquinolines proceeds efficiently.[6]

  • For less reactive aryl halides, or when SNAr is disfavored, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination provide an effective alternative for C-N bond formation.[8][9] This would likely be a more suitable method for the functionalization of the less reactive this compound.

Experimental Protocols

Below are generalized protocols for conducting nucleophilic substitution reactions on these quinoline scaffolds. Note: These are general procedures and may require optimization for specific substrates and nucleophiles.

Protocol 1: Conventional Nucleophilic Aromatic Substitution (SNAr)

This protocol is more suitable for the more reactive 6-bromo-4-chloroquinoline .

Materials:

  • 6-bromo-4-chloroquinoline (1.0 eq.)

  • Amine nucleophile (1.2-2.0 eq.)

  • High-boiling polar solvent (e.g., DMF, NMP, DMSO, or n-butanol)

  • Optional: Base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.) if the nucleophile is used as its salt.

Procedure:

  • To a round-bottom flask, add 6-bromo-4-chloroquinoline and the solvent.

  • Add the amine nucleophile (and base, if required).

  • Heat the reaction mixture to a temperature between 100-150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1][3]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for the less reactive This compound or for reactions with sterically hindered amines.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.1-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 1.2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.2-2.0 eq.)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine nucleophile.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.[7]

Visualizing the Reaction and Workflow

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism sub Substituted 4-Haloquinoline int Meisenheimer Complex (Resonance Stabilized) sub->int 1. Nucleophilic Attack (Rate-determining) nu Nucleophile (Nu⁻) prod 4-Substituted Quinoline int->prod 2. Elimination of Leaving Group lg Leaving Group (X⁻)

Caption: Generalized mechanism for SNAr on a 4-haloquinoline.

Logical Workflow for Reactivity Comparison

Reactivity_Comparison start Select Quinoline Substrate sub1 This compound start->sub1 sub2 6-bromo-4-chloroquinoline start->sub2 analysis1 Analyze Electronic Effects: - 6-NH₂ (EDG) deactivates C4 - Leaving Group: Br sub1->analysis1 analysis2 Analyze Electronic Effects: - 6-Br (EWG) activates C4 - Leaving Group: Cl sub2->analysis2 prediction Predict Relative Reactivity analysis1->prediction analysis2->prediction conclusion1 Lower Reactivity (Consider Buchwald-Hartwig) prediction->conclusion1 This compound conclusion2 Higher Reactivity (SₙAr is favorable) prediction->conclusion2 6-bromo-4-chloroquinoline

Caption: Workflow for comparing the reactivity of the two quinolines.

Conclusion

References

A Comparative Analysis of the Biological Activities of 4-Bromoquinolin-6-amine and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of 4-Bromoquinolin-6-amine and the well-established antimalarial drug, chloroquine. While chloroquine has been extensively studied for both its antimalarial and potential anticancer properties, specific experimental data for this compound is limited in publicly available literature. Therefore, this comparison draws upon data from structurally related bromo-substituted and 6-aminoquinoline derivatives to infer the potential bioactivity of this compound, alongside a detailed profile of chloroquine.

Overview of Compounds

Chloroquine , a 4-aminoquinoline, has been a cornerstone in the treatment and prophylaxis of malaria for decades.[1][2] Its primary mechanism of action against Plasmodium falciparum involves inhibiting the polymerization of heme into hemozoin in the parasite's digestive vacuole, leading to a toxic accumulation of free heme.[2] Beyond its antimalarial effects, chloroquine has garnered significant interest for its potential as an anticancer agent, primarily through its ability to inhibit autophagy and modulate the tumor microenvironment.[1]

Comparative Biological Activity: A Data-Driven Analysis

To provide a quantitative comparison, the following tables summarize the in vitro inhibitory concentrations (IC50) of chloroquine and structurally related bromoquinoline derivatives against various cancer cell lines and Plasmodium falciparum strains. It is important to note that direct IC50 values for this compound are not available in the reviewed literature.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Chloroquine HCT116 (Colon)2.27 (at 72h)--
Head and Neck Cancer25.05 (at 72h)--
SCC25 (Oral Squamous)29.95 (at 48h)--
CAL27 (Oral Squamous)17.27 (at 48h)--
6,8-dibromo-4(3H)quinazolinone derivatives MCF-7 (Breast)1.7 - 1.83 µg/mLDoxorubicinNot specified
6-Bromo quinazoline derivative (8a) MCF-7 (Breast)15.85 ± 3.32ErlotinibNot specified
SW480 (Colon)17.85 ± 0.92ErlotinibNot specified
Brominated Methoxyquinoline (Compound 11) C6 (Glioma)9.6 µg/mL--
HeLa (Cervical)5.45 µg/mL--
HT29 (Colon)7.8 µg/mL--

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.[1]

Table 2: Comparative Antimalarial Activity (IC50 in nM)

CompoundP. falciparum StrainIC50 (nM)
Chloroquine D6 (CQ-sensitive)10.7
W2 (CQ-resistant)87.2
K1 (CQ-resistant)325.8
Cyclen 4-aminoquinoline analog (bisquinoline) D6 (CQ-sensitive)7.5
W2 (CQ-resistant)19.2

Signaling Pathways and Mechanisms of Action

Chloroquine

Chloroquine's biological effects are mediated through several pathways. In malaria, its primary target is the parasite's food vacuole. In cancer, its effects are more complex, involving the inhibition of autophagy, which is a critical survival mechanism for tumor cells under stress.

chloroquine_mechanism cluster_malaria Antimalarial Action cluster_cancer Anticancer Action CQ_malaria Chloroquine Vacuole Parasite Food Vacuole CQ_malaria->Vacuole Accumulates Heme_Polymerization Heme Polymerization (Detoxification) CQ_malaria->Heme_Polymerization Inhibits Toxic_Heme Toxic Heme Accumulation Heme_Polymerization->Toxic_Heme Prevents Detoxification Parasite_Death Parasite Death Toxic_Heme->Parasite_Death CQ_cancer Chloroquine Lysosome Lysosome CQ_cancer->Lysosome Inhibits Acidification Autophagy Autophagy CQ_cancer->Autophagy Inhibits TME Tumor Microenvironment Modulation CQ_cancer->TME Cell_Death Cancer Cell Death Autophagy->Cell_Death Sensitizes to TME->Cell_Death Promotes

Caption: Mechanisms of action for chloroquine in malaria and cancer.

This compound (Hypothesized)

Based on the activities of related bromoquinoline derivatives, it is plausible that this compound could induce apoptosis in cancer cells. The exact signaling pathway remains to be elucidated through experimental studies.

bromoquinoline_hypothesis cluster_anticancer Hypothesized Anticancer Action Bromoquinolin This compound Cancer_Cell Cancer Cell Bromoquinolin->Cancer_Cell Interacts with Signaling_Pathway Cellular Signaling Pathways (e.g., Apoptosis) Bromoquinolin->Signaling_Pathway Potentially Modulates Cell_Death Apoptosis / Cell Death Signaling_Pathway->Cell_Death

Caption: Hypothesized mechanism of anticancer action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for evaluating the anticancer and antimalarial efficacy of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and chloroquine in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound (Serial Dilutions) seed_cells->treat_cells incubate1 Incubate (48-72h) treat_cells->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan (e.g., with DMSO) incubate2->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This high-throughput assay measures the inhibition of P. falciparum growth.

  • Parasite Culture: Maintain synchronous cultures of P. falciparum (e.g., D6 and W2 strains) in human erythrocytes.

  • Drug Plates: Prepare 96-well plates with serial dilutions of the test compounds and chloroquine.

  • Parasite Addition: Add parasitized red blood cells (ring stage) to the drug plates.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.

Conclusion

Chloroquine remains a critical reference compound due to its well-characterized antimalarial and emerging anticancer activities. While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally similar bromo-substituted quinolines suggest that it holds potential as a scaffold for the development of novel therapeutic agents, particularly in oncology. The presence of the bromine atom at the 6-position and the amine at the 4-position are key structural features that warrant further investigation. The experimental protocols provided in this guide offer a robust framework for elucidating the specific biological profile of this compound and enabling a direct and quantitative comparison with established drugs like chloroquine. Future studies are essential to fully characterize its efficacy and mechanism of action.

References

Spectroscopic Showdown: A Comparative Analysis of Synthesized versus Commercial 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of laboratory-synthesized 4-Bromoquinolin-6-amine against its commercially available counterparts. This guide provides key spectroscopic data, detailed experimental protocols, and a workflow for verification, ensuring confidence in molecular identity and purity for research and development applications.

Data Presentation: A Spectroscopic Fingerprint

The following tables summarize the key spectroscopic data expected for this compound. The data for the "Synthesized" compound is based on the characterization of a closely related analog, providing a reliable reference for researchers synthesizing this molecule.[1]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ) ppm (Commercial) Observed Chemical Shift (δ) ppm (Synthesized Analog) Multiplicity
H-2~8.58.48d
H-3~6.86.94d
H-5~8.78.73d
H-7~7.87.85 (m)dd
H-8~7.97.90 (m)d
-NH₂~6.0-7.0 (broad)9.32 (s, -NHAr)br s

Note: Data for the synthesized analog is for N-phenyl-6-bromoquinolin-4-amine.[1] The chemical shifts for the quinoline core are expected to be similar for this compound. The broad singlet for the -NH₂ protons can vary in chemical shift and may exchange with D₂O.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ) ppm (Commercial) Observed Chemical Shift (δ) ppm (Synthesized Analog)
C-2~150150.7
C-3~103102.3
C-4~150148.4
C-4a~147146.8
C-5~123123.3
C-6~118118.4
C-7~133133.3
C-8~130130.8
C-8a~121121.2

Note: Data for the synthesized analog is for N-phenyl-6-bromoquinolin-4-amine.[1] The chemical shifts for the quinoline core carbons are expected to be in a similar range for this compound.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) (Commercial) Characteristic Absorption
N-H Stretch3400-3200 (two bands)Medium, sharp
C-H Aromatic Stretch3100-3000Medium to weak
C=N, C=C Stretch (Aromatic)1620-1450Medium to strong
N-H Bend1650-1580Medium
C-N Stretch1340-1250Medium
C-Br Stretch700-500Medium to strong

Table 4: Mass Spectrometry (MS) Data

Parameter Expected Value (Commercial)
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol
[M]+•m/z ≈ 222
[M+2]+•m/z ≈ 224
Isotopic PatternCharacteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Introduction: Introduce the sample directly or via a chromatographic method (GC-MS or LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern for bromine.

Visualization of the Verification Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic verification of a chemical compound like this compound.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Comparison with Commercial/Literature Data NMR->Comparison IR->Comparison MS->Comparison Confirmation Structure and Purity Confirmation Comparison->Confirmation

References

A Comparative Guide to the Cytotoxicity of Brominated 4-Aminoquinoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties. The strategic functionalization of the quinoline ring allows for the modulation of its pharmacological profile. Among these modifications, the introduction of a bromine atom and an amino group at specific positions has been explored for its potential to enhance cytotoxic effects against cancer cells. This guide provides a comparative overview of the cytotoxic activity of various brominated 4-aminoquinoline derivatives against different cancer cell lines, supported by experimental data and methodologies.

Please note: While the initial focus was on 4-bromoquinolin-6-amine derivatives, a broader scope of brominated 4-aminoquinoline derivatives is presented here due to the limited availability of specific published data on the former.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected brominated 4-aminoquinoline and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values are presented to facilitate a direct comparison of the potency of these compounds.

Compound ID/NameCancer Cell LineCell TypeIC50 / GI50 (µM)Reference Compound (IC50/GI50, µM)
6-Bromo-5-nitroquinolineC6Rat Glioblastoma50.05-Fluorouracil (Not Specified)
HT29Human Colorectal Adenocarcinoma26.25-Fluorouracil (Not Specified)
HeLaHuman Cervical Carcinoma24.15-Fluorouracil (Not Specified)
5,7-Dibromo-8-hydroxyquinolineC6Rat Glioblastoma6.7 - 25.6 (range)Not Specified
HeLaHuman Cervical Carcinoma6.7 - 25.6 (range)Not Specified
HT29Human Colorectal Adenocarcinoma6.7 - 25.6 (range)Not Specified
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Human Breast Adenocarcinoma8.73Chloroquine (24.36)
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Human Breast AdenocarcinomaNot specified, but more potent than ChloroquineChloroquine (20.72)
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU373Human GlioblastomaMicromolar concentrationsNot Applicable
U87Human GlioblastomaMicromolar concentrationsNot Applicable

Data sourced from multiple studies for comparative purposes.[1][2]

Experimental Protocols

The cytotoxic effects of the compounds listed above were primarily determined using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A positive control (e.g., a known anticancer drug like Doxorubicin or 5-Fluorouracil) and a negative control (vehicle, typically DMSO) are also included. The cells are then incubated for a specified period, usually 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with This compound Derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline derivatives exert their anticancer effects through various mechanisms of action, often involving the modulation of key signaling pathways that control cell proliferation, survival, and death. While the specific pathways affected by this compound derivatives are not extensively detailed in the available literature, related brominated quinolines have been shown to induce apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including certain quinoline derivatives, function by triggering apoptosis in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Some brominated quinoline compounds have been observed to induce apoptosis, making this a likely mechanism of their cytotoxic action.[2]

Apoptosis_Signaling_Pathway derivative Brominated Quinoline Derivative cell_stress Cellular Stress (e.g., DNA Damage) derivative->cell_stress bax_activation Bax Activation cell_stress->bax_activation mito_permeability Mitochondrial Permeability Increase bax_activation->mito_permeability cyto_c_release Cytochrome c Release mito_permeability->cyto_c_release caspase9 Caspase-9 Activation cyto_c_release->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Synthesis of 4-Bromoquinolin-6-amine: An Evaluation of a New Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, providing scaffolds for a wide array of therapeutic agents. 4-Bromoquinolin-6-amine, in particular, is a valuable building block in drug discovery. This guide provides a comprehensive comparison of a newly proposed synthetic route for this compound against a more established, traditional method. The objective is to offer a clear, data-driven analysis to inform decisions in process development and chemical synthesis.

Executive Summary

A novel three-step synthetic route, commencing from 4-bromoaniline, has been validated against the established method involving the reduction of a nitroquinoline intermediate. The new route demonstrates significant advantages in terms of reagent safety and potential for process control, while the established route offers a more classical and straightforward, albeit potentially lower-yielding, approach. This guide presents a detailed comparison of the two pathways, including experimental protocols, quantitative data, and workflow visualizations, to facilitate an informed selection based on project-specific requirements such as scale, purity, and safety considerations.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for both the established and the new synthetic routes for this compound.

Table 1: The Established Synthetic Route - Performance Metrics

StepReactionKey ReagentsTemp. (°C)Time (h)Yield (%)
1Nitration of 4-BromoquinolineH₂SO₄, HNO₃0 - 252~60-70*
2Reduction of 4-Bromo-6-nitroquinolineFe, NH₄Cl, EtOH/H₂O803~85-95
Overall 5 ~51-67

*Yield is estimated based on typical aromatic nitration reactions.

Table 2: The New Synthetic Route - Performance Metrics

| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Condensation & Cyclization | Diethyl (ethoxymethylene)malonate, Diphenyl ether | 110 & 250 | 3 | ~80-90 | | 2 | Chlorination of 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | 110 | 3 | ~80-85[1] | | 3 | Amination of 4-Chloro-6-bromoquinoline | NH₃ in EtOH | 120-150 | 12 | ~70-80 | | Overall | | | | 18 | ~45-61 |

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic routes are provided below.

Established Route: Experimental Protocols

Step 1: Synthesis of 4-Bromo-6-nitroquinoline (Nitration)

To a stirred solution of 4-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 4-Bromo-6-nitroquinoline.

Step 2: Synthesis of this compound (Reduction)

A mixture of 4-Bromo-6-nitroquinoline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water is heated to reflux at 80°C for 3 hours.[2] Upon completion of the reaction (monitored by TLC), the hot solution is filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

New Route: Experimental Protocols

Step 1: Synthesis of 6-Bromoquinolin-4-ol (Condensation & Cyclization)

A mixture of 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 110°C for 2 hours. The resulting intermediate is added portion-wise to preheated diphenyl ether at 250°C and stirred for 1 hour. After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration, washed with hexane, and dried to give 6-bromoquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-6-bromoquinoline (Chlorination)

A suspension of 6-bromoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq) with a catalytic amount of dimethylformamide (DMF) is heated to reflux at 110°C for 3 hours.[1] The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting mixture is neutralized with a saturated sodium bicarbonate solution. The precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-6-bromoquinoline.

Step 3: Synthesis of this compound (Amination)

In a sealed tube, a solution of 4-chloro-6-bromoquinoline (1.0 eq) in ethanolic ammonia is heated to 120-150°C for 12 hours.[3] After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is treated with a dilute sodium hydroxide solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

established_route cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start 4-Bromoquinoline step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate 4-Bromo-6-nitroquinoline step1->intermediate step2 Reduction (Fe, NH₄Cl) product This compound step2->product intermediate->step2

Caption: Workflow for the Established Synthetic Route.

new_route cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start 4-Bromoaniline step1 Condensation & Cyclization (Diethyl (ethoxymethylene)malonate) start->step1 intermediate1 6-Bromoquinolin-4-ol step1->intermediate1 step2 Chlorination (POCl₃) intermediate2 4-Chloro-6-bromoquinoline step2->intermediate2 step3 Amination (NH₃ in EtOH) product This compound step3->product intermediate1->step2 intermediate2->step3

Caption: Workflow for the New Synthetic Route.

Comparative Analysis

The choice between the established and the new synthetic route will depend on the specific needs of the research or development project. The following diagram provides a comparative overview of the key advantages and disadvantages of each pathway.

comparison cluster_established Established Route cluster_new New Route established_adv Advantages: - Fewer steps - Readily available starting material - Well-documented reduction step established_disadv Disadvantages: - Use of strong acids in nitration - Potential for regioisomer formation - Nitro compounds can be hazardous new_adv Advantages: - Avoids nitration and reduction - Potentially higher overall purity - Modular approach allows for diversification new_disadv Disadvantages: - More synthetic steps - High-temperature cyclization - Use of POCl₃ (corrosive and toxic)

Caption: Comparison of Synthetic Routes.

Conclusion

The validation of this new synthetic route for this compound provides a valuable alternative to the traditional nitration-reduction sequence. While the established route is shorter, the new route offers advantages in terms of avoiding potentially hazardous nitro intermediates and offering a more modular approach to the synthesis of quinoline derivatives. The selection of the optimal route will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety protocols. This guide provides the necessary data and protocols to make an informed decision.

References

Quinoline vs. Cinnoline: A Head-to-Head Comparison of Kinase Inhibition Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the design of novel kinase inhibitors. Both quinoline and cinnoline, bicyclic aromatic heterocycles, have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies. This guide provides an objective, data-driven comparison of their performance as kinase inhibitors, supported by experimental data and detailed methodologies.

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a well-established pharmacophore present in numerous FDA-approved kinase inhibitors.[1][2] Its derivatives have shown broad-spectrum inhibitory activity against a wide array of kinases.[1][2] The cinnoline scaffold, also a benzopyridine isomer but with adjacent nitrogen atoms, has more recently garnered attention for its potential as a kinase inhibitor, with several derivatives showing potent and selective activity.[3][4] This comparison aims to illuminate the nuanced differences in their kinase inhibition profiles to inform future drug discovery efforts.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative quinoline and cinnoline derivatives against various key kinases implicated in cancer signaling pathways. This quantitative data allows for a direct comparison of their potency.

ScaffoldCompound ClassKinase TargetIC50 (nM)Reference Compound
Quinoline 4-Anilino-quinolinec-Met1.04Compound 27[5]
4-Anilino-quinolinec-Met19Derivative 27[6]
4-Anilino-quinolineEGFR5.9Compound 15[7]
4-Anilino-quinolineVEGFR-24.6 (µM)Compound 21[8]
4-Anilino-quinolinePI3Kα720 (µM)Derivative 38[6]
Cinnoline Cinnoline DerivativePI3Kα264 (µM)Compound 25[4]
4-Aminocinnoline-3-carboxamideBTK-[3]
Imidazo[4,5-c]cinnoline-2-oneATM-Compound 68[9]

Note: Direct head-to-head IC50 values for the same kinase under identical assay conditions are limited in the public domain. The data presented is from various sources and should be interpreted with consideration of potential experimental differences. "-" indicates that a specific IC50 value was not provided in the cited source, although inhibitory activity was reported.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate determination of kinase inhibition. Below is a detailed methodology for a typical in vitro kinase inhibition assay, which can be adapted for specific kinases and compounds.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[10]

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (quinoline or cinnoline derivative) against a specific protein kinase.

2. Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (at or near the Km concentration for the specific kinase)[11]

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection kit)[10]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

3. Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[10]

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.[10]

  • Kinase Reaction:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or a DMSO control to the appropriate wells.[10]

    • Add the kinase enzyme to each well.[10]

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[10]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[10]

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.[10]

    • Incubate for a specified time (e.g., 40 minutes) at room temperature.[10]

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[10]

    • Incubate for a further period (e.g., 30 minutes) at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[10]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow for In Vitro Kinase Inhibition Assay A Compound Preparation (Serial Dilution) B Addition of Compound and Kinase to Plate A->B C Pre-incubation (Inhibitor-Kinase Binding) B->C D Initiation of Kinase Reaction (Addition of ATP/Substrate) C->D E Kinase Reaction Incubation D->E F Termination of Reaction and ATP Depletion E->F G ADP to ATP Conversion and Luminescence Generation F->G H Luminescence Measurement G->H I Data Analysis (IC50 Determination) H->I

Caption: Experimental Workflow for the In Vitro Kinase Inhibition Assay.

cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Quinoline/Cinnoline Inhibitors Inhibitor->RTK inhibit Inhibitor->PI3K inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

cluster_2 MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription, Cell Proliferation ERK->Transcription Inhibitor Quinoline/Cinnoline Inhibitors Inhibitor->RTK inhibit

Caption: The MAPK/ERK signaling pathway and points of inhibition.

Conclusion

Both quinoline and cinnoline scaffolds serve as effective core structures for the development of potent kinase inhibitors. The quinoline framework is extensively validated, with numerous derivatives demonstrating low nanomolar efficacy against a broad range of kinases and several compounds achieving clinical success.[1][2] The cinnoline scaffold, while less explored, shows significant promise, with reported derivatives exhibiting potent inhibition of key cancer targets like PI3K.[4]

The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the physicochemical properties required for the intended therapeutic application. The data and protocols presented in this guide provide a foundational resource for researchers to make informed decisions in the design and evaluation of novel kinase inhibitors based on these versatile heterocyclic systems. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the subtle advantages of each scaffold for specific kinase targets.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-6-bromoquinoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-substituted-6-bromoquinoline analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The quinoline scaffold is a prominent feature in the development of kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory diseases.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling pathways to aid researchers and drug development professionals.

While specific SAR studies on 4-bromoquinolin-6-amine are limited, research on structurally related 4-aminoquinoline derivatives provides valuable insights.[3][4] A notable study focuses on 4-aminoquinoline derivatives as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways.[5]

Quantitative Data Summary

The inhibitory activities of various 4-substituted-6-bromoquinoline analogs against RIPK2 are presented below. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are used as a measure of potency.

Compound IDR Group (Substitution at 4-position)RIPK2 IC50 (nM)[5]
1 3-aminophenyl11.5 ± 2.4
2 3-hydroxyphenyl14.5 ± 3.1
3 3-methoxyphenyl18.2 ± 3.5
4 1-(3-aminophenyl)ethan-1-one25.6 ± 4.2
5 4-aminopyridin-2-yl33.7 ± 5.1
6 3,4,5-trimethoxyphenyl8.9 ± 1.9
7 benzo[d]thiazol-5-amine7.5 ± 1.7
Ponatinib (Positive Control)8.2 ± 2.9

Note: The IC50 values are shown as the mean ± SD from two separate experiments.[5]

Structure-Activity Relationship (SAR) Insights

The data from the RIPK2 inhibition study reveals several key SAR trends for the 4-substituted-6-bromoquinoline scaffold:

  • Influence of the 4-position substituent: The nature of the substituent at the 4-amino position of the quinoline ring significantly impacts the inhibitory potency against RIPK2.

  • Aromatic Substituents: The presence of an aromatic ring at this position is a common feature among the active compounds.

  • Effect of Methoxy Groups: The compound with a 3,4,5-trimethoxyphenyl group (Compound 6) exhibited strong inhibition of RIPK2.[5]

  • Fused Ring Systems: The introduction of a benzo[d]thiazol-5-amine group (Compound 7) resulted in the most potent analog in this series, with an IC50 value of 7.5 ± 1.7 nM.[5]

Experimental Protocols

Detailed methodologies for the synthesis of the analogs and the kinase inhibition assay are crucial for the reproducibility and extension of these findings.

General Synthetic Procedure for 4-Substituted-6-bromoquinoline Analogs

A common method for synthesizing these compounds involves a nucleophilic substitution reaction.[5][6]

  • Reaction Setup: 6-bromo-4-chloroquinoline is dissolved in a suitable solvent, such as ethanol.[7]

  • Addition of Amine: The corresponding amine (the desired R group) is added to the solution.[5][6]

  • Reaction Conditions: The mixture is heated under reflux for several hours.[6][7]

  • Workup and Purification: After cooling, the reaction mixture is processed to isolate the crude product. This typically involves extraction and washing. The final compound is then purified using techniques like column chromatography or recrystallization.[6]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a widely used method to determine the inhibitory potential of compounds against a target kinase by measuring the amount of ADP produced in the kinase reaction.[8]

Materials: [8]

  • Target kinase (e.g., RIPK2)

  • Kinase substrate

  • ATP

  • Test compounds (4-substituted-6-bromoquinoline analogs)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure: [8]

  • Kinase Reaction: In a 384-well plate, the kinase, its substrate, and various concentrations of the test compound are combined.

  • Initiation: The reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at room temperature for approximately 60 minutes.

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • Signal Generation: The Kinase Detection Reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for another 30-60 minutes.

  • Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Kinase activity is plotted against the test compound concentration to calculate the IC50 value.[8]

Visualizations

General Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Characterization->Kinase_Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis G NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 TAK1 TAK1 Complex RIPK2->TAK1 NFkB NF-κB Activation TAK1->NFkB MAPK MAPK Activation TAK1->MAPK Inflammation Pro-inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation Inhibitor 4-Substituted-6-bromoquinoline Inhibitor Inhibitor->RIPK2

References

Safety Operating Guide

Proper Disposal of 4-Bromoquinolin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Bromoquinolin-6-amine as a hazardous waste. This compound is classified as toxic if swallowed and causes serious eye irritation. All disposal procedures must comply with local, state, and federal regulations. This guide provides a detailed framework for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of aromatic amines and halogenated compounds, a high standard of safety is mandatory.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

Hazard and Chemical Data Summary

The following table summarizes the known hazard and chemical information for this compound. In the absence of a complete Safety Data Sheet (SDS), this information has been compiled from supplier data and general knowledge of related chemical classes.

PropertyData
Chemical Name This compound
CAS Number 1260785-25-8
Molecular Formula C₉H₇BrN₂
GHS Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)
UN Number 2811 (Toxic solid, organic, n.o.s.)
Waste Classification Hazardous Waste (Halogenated Organic Waste)

Step-by-Step Disposal Protocol

The disposal of this compound must be handled systematically to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).[1]

  • Collect Rinsate: The solvent used for rinsing, now contaminated, is considered hazardous waste.[1] This rinsate must be collected and added to the designated halogenated organic liquid waste container.[1]

  • Final Disposal of Container: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always consult your institution's specific guidelines.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound.

Detailed Disposal Steps:

  • Waste Segregation: It is crucial to segregate waste containing this compound. This compound is a halogenated aromatic amine and must be disposed of as halogenated organic waste.[1][2] Do not mix it with non-halogenated waste streams.[2]

    • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, compatible, and clearly labeled container for halogenated solid waste.

    • Liquid Waste: Solutions containing this compound and solvent rinsates from decontamination must be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.[1]

  • Container Selection and Labeling:

    • Use a container made of a material compatible with this compound and any solvents used. The container must have a secure, leak-proof lid.[1]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste.[1][2]

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be at or near the point of waste generation.

    • The waste container should be placed within a secondary containment bin to prevent the spread of material in case of a leak.[1]

    • Keep the waste container closed at all times, except when adding waste.[1]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]

    • The final disposal of halogenated organic compounds is typically achieved through high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Logistics for Handling 4-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Bromoquinolin-6-amine, a compound utilized in advanced scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from safety data for structurally related aromatic amines and brominated heterocycles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][4]

Experimental Protocol: Preparation of a Solution

This protocol outlines the step-by-step procedure for safely preparing a solution of this compound in a laboratory setting.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

Step 2: Weighing the Compound

  • Perform all weighing operations inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

Step 3: Dissolving the Compound

  • Place a stir bar in an appropriate flask.

  • Add the desired volume of the appropriate solvent to the flask.

  • Slowly add the pre-weighed this compound to the solvent to avoid splashing.

  • If necessary, gently heat the solution on a stirrer hotplate within the fume hood to aid dissolution.

Step 4: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in the designated halogenated organic waste container.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plan

A systematic approach to the entire workflow, from handling to disposal, is critical for safety and compliance.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve solid_waste Collect Solid Waste (Halogenated) weigh->solid_waste reaction Perform Reaction dissolve->reaction dissolve->solid_waste decontaminate Decontaminate Work Area reaction->decontaminate liquid_waste Collect Liquid Waste (Halogenated) reaction->liquid_waste decontaminate_glassware Decontaminate Glassware decontaminate->decontaminate_glassware decontaminate_glassware->solid_waste Rinsate dispose Dispose via Licensed Service solid_waste->dispose liquid_waste->dispose

Operational and Disposal Workflow for this compound.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: This compound must be disposed of as halogenated organic waste.[5] Do not mix it with non-halogenated waste streams.

  • Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for both solid and liquid halogenated waste.

  • Disposal Method: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The recommended procedure is to transfer the collected waste to a licensed professional waste disposal service, which will typically use high-temperature incineration for final destruction.[5]

  • Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before disposal.[5] Rinse the container multiple times with a suitable solvent, and collect the rinsate as halogenated liquid waste. After thorough decontamination, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.